RGGARYZOYKJJHE-UHFFFAOYSA-O
Description
Overview of Anthocyanidin Research Paradigms
Anthocyanidins, and their glycosylated forms, anthocyanins, represent a significant area of phytochemical research. These water-soluble pigments are responsible for many of the red, purple, and blue colors found in plants, playing crucial roles in attracting pollinators and protecting against environmental stressors like UV radiation. taylorandfrancis.comnih.govnih.gov Research into these compounds generally falls under several key paradigms:
Natural Product Chemistry: This involves the isolation, purification, and structural elucidation of novel anthocyanidins from various plant sources.
Biosynthesis and Genetics: This area focuses on understanding the enzymatic pathways and genetic regulation responsible for anthocyanidin production in plants. nih.govnih.gov Key enzymes in this pathway include chalcone (B49325) synthase, dihydroflavanol 4-reductase, and flavonoid 3'-hydroxylase. nih.gov
Food Science and Technology: Research in this domain investigates the stability of anthocyanidins during food processing and storage, as their color is a critical quality attribute for many products. usda.gov
Pharmacology and Biomedicine: This paradigm explores the biological activities of anthocyanidins, including their antioxidant, anti-inflammatory, and potential therapeutic effects in various disease models. nih.govnih.gov
Historical Trajectories of Pelargonidin (B1210327) Research
The study of Pelargonidin has evolved significantly over time. Early research, rooted in natural product chemistry, focused on its identification as the pigment responsible for the vibrant orange and red hues of various flowers and fruits. It is notably present in geraniums, from which its name is derived, as well as in strawberries, raspberries, and kidney beans. wikipedia.org
Historically, the focus was on the extraction and characterization of Pelargonidin and its glycosides, such as Pelargonidin-3-glucoside (callistephin). wikipedia.orgbiolink.no As analytical techniques advanced, so did the ability to study its chemical properties and biosynthesis in greater detail. Research in the latter half of the 20th century began to explore the stability of pelargonidin-based anthocyanins, a critical factor for their use as natural food colorants. usda.gov Studies investigated the degradation kinetics of these pigments under various conditions, such as pH and water activity. usda.gov
Contemporary Academic Significance of Pelargonidin
In recent years, the academic significance of Pelargonidin has expanded beyond its role as a pigment. A significant body of contemporary research is dedicated to its potential health benefits, driven by its antioxidant properties. taylorandfrancis.comnih.gov Studies have investigated its ability to scavenge free radicals and its effects in models of various health conditions. nih.govcaymanchem.com
Current research also explores the biosynthesis of Pelargonidin in genetically engineered microorganisms, aiming for sustainable and controlled production for various applications. nih.gov Furthermore, advanced analytical and computational methods are being employed to understand its structural activity and interactions with biological targets at a molecular level. mdpi.comnih.gov The neuroprotective and anti-inflammatory effects of Pelargonidin are also active areas of investigation, with studies exploring its potential in models of neurodegenerative diseases and spinal cord injury. nih.govnih.gov
Detailed Research Findings
Chemical and Physical Properties
Pelargonidin is an anthocyanidin characterized by its flavylium (B80283) cation core with hydroxy groups at positions 3, 5, 7, and 4'. nih.gov
| Property | Value | Source |
| IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-3,5,7-triol | nih.gov |
| Molecular Formula | C₁₅H₁₁O₅⁺ | nih.gov |
| Molar Mass | 271.24 g/mol | nih.gov |
| Melting Point | >350 °C | nih.gov |
Biosynthesis Research
The biosynthesis of Pelargonidin is a branch of the broader flavonoid pathway. A key enzyme, Dihydroflavanol 4-reductase (DFR), catalyzes the conversion of dihydrokaempferol (B1209521) to leucopelargonidin (B191709), a direct precursor to Pelargonidin. nih.gov Research has demonstrated the successful production of Pelargonidin 3-O-glucoside in engineered Escherichia coli, achieving yields of up to 78.9 mg/L from its precursor flavan-3-ols. nih.gov This work highlights the potential for microbial fermentation to produce valuable anthocyanins.
In Vitro and In Vivo Research Findings
A substantial body of research has explored the biological activities of Pelargonidin in both cell-free systems and living organisms.
| Research Area | Key Findings | References |
| Antioxidant Activity | Scavenges superoxide (B77818) anions and inhibits lipid peroxidation. | caymanchem.com |
| Anti-inflammatory Effects | Suppresses the production of inflammatory mediators like TNF-α and IL-6. | nih.gov |
| Neuroprotection | Attenuates memory deficits and oxidative stress in rat models of Alzheimer's disease. | nih.gov |
| Cardiovascular Health | Possesses antithrombotic activity by inhibiting thrombin and platelet aggregation. | researchgate.net |
| Spinal Cord Injury | Improves functional recovery and reduces neuropathic pain in rat models. | nih.gov |
Properties
Molecular Formula |
C7H11N4O3+ |
|---|---|
Molecular Weight |
199.19 |
IUPAC Name |
2-[4-[acetyl(methyl)amino]-1,2,4-triazol-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C7H10N4O3/c1-6(12)9(2)11-4-8-10(5-11)3-7(13)14/h4-5H,3H2,1-2H3/p+1 |
InChI Key |
RGGARYZOYKJJHE-UHFFFAOYSA-O |
SMILES |
CC(=O)N(C)N1C=N[N+](=C1)CC(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Engineering of Pelargonidin
Elucidation of Enzymatic Steps in Pelargonidin (B1210327) Biosynthesis
The formation of pelargonidin is a branch of the broader flavonoid biosynthetic pathway, which begins with the amino acid phenylalanine. oup.comnih.gov A series of enzymes work in a coordinated fashion to convert precursors into the final pelargonidin molecule.
The initial committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) . nih.gov This enzyme performs a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govresearchgate.net CHS is a pivotal enzyme, as its product is the precursor for a wide variety of flavonoids. nih.gov
Following the action of CHS, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular isomerization of the naringenin chalcone into (2S)-naringenin. frontiersin.org This cyclization reaction is a critical step, channeling the metabolic flow towards the production of flavanones, which are the precursors for downstream flavonoids, including pelargonidin. frontiersin.orgcabidigitallibrary.org The activity of CHI is essential for the efficient production of these compounds. frontiersin.org
The pathway continues with the hydroxylation of naringenin at the 3-position of the C-ring, a reaction catalyzed by Flavanone 3-hydroxylase (F3H) , to produce dihydrokaempferol (B1209521) (DHK). nih.govfrontiersin.org DHK is a key branching point in the synthesis of different anthocyanidins. researchgate.net
The subsequent reduction of DHK is carried out by Dihydroflavonol 4-reductase (DFR) . This enzyme reduces the 4-keto group of DHK to form leucopelargonidin (B191709). oup.comfrontiersin.org The substrate specificity of DFR is a major determinant of the type of anthocyanin produced. oup.comnih.gov For instance, some plants lack orange or scarlet flowers because their native DFR enzyme does not efficiently reduce DHK, thus preventing the synthesis of pelargonidin-based anthocyanins. oup.comnih.gov
Leucopelargonidin is then converted to the unstable pelargonidin aglycone by Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin oxygenase (LDOX). researchgate.netresearchgate.net This oxidation step is crucial for the formation of the colored anthocyanidin.
To stabilize the pelargonidin molecule and increase its solubility, a glucose molecule is attached at the 3-hydroxyl position. This reaction is catalyzed by Flavonoid 3-O-glucosyltransferase (UFGT or 3GT) , resulting in the formation of pelargonidin-3-O-glucoside, a stable anthocyanin. wikipedia.orgresearchgate.netmaxapress.com Further modifications, such as acylation, can also occur to enhance the stability and modify the color of the pigment. ontosight.ai
| Enzyme | Abbreviation | Function in Pelargonidin Biosynthesis |
| Chalcone Synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govresearchgate.net |
| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to (2S)-naringenin. frontiersin.org |
| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to produce dihydrokaempferol (DHK). nih.govfrontiersin.org |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydrokaempferol to leucopelargonidin. oup.comfrontiersin.org |
| Anthocyanidin Synthase | ANS | Oxidizes leucopelargonidin to form pelargonidin. researchgate.netresearchgate.net |
| Flavonoid 3-O-glucosyltransferase | UFGT / 3GT | Glycosylates pelargonidin to form the stable pelargonidin-3-O-glucoside. researchgate.netmaxapress.com |
Genetic Regulation of Pelargonidin Production in Plants
The biosynthesis of pelargonidin is a highly regulated process, primarily controlled at the level of gene transcription, with further layers of regulation occurring through post-translational modifications of the biosynthetic enzymes.
The expression of the structural genes encoding the enzymes of the pelargonidin pathway is coordinately regulated by a conserved transcriptional complex known as the MBW complex. researchgate.netfrontiersin.org This complex consists of three types of transcription factors:
R2R3-MYB proteins
basic helix-loop-helix (bHLH) proteins
WD40-repeat (WDR) proteins
This MBW complex binds to the promoter regions of the anthocyanin biosynthetic genes, including those in the pelargonidin pathway, to activate their transcription. frontiersin.orgoup.com The specific MYB and bHLH proteins involved can vary between plant species and tissues, allowing for precise control over the timing and location of pigment production. researchgate.netnih.gov For example, in gerbera hybrids, the expression of MYB10 and MYC1 transcription factors correlates with anthocyanin content. nih.gov In some cases, negative regulators, such as certain R3-type MYB proteins, can inhibit the formation of the MBW complex, thereby suppressing anthocyanin biosynthesis. oup.com
| Transcription Factor Family | Role in Pelargonidin Biosynthesis Regulation | Example |
| R2R3-MYB | Key activators of biosynthetic gene expression as part of the MBW complex. frontiersin.orgoup.com | Petunia hybrida AN2 (PhAN2) nih.gov |
| basic helix-loop-helix (bHLH) | Partner with MYB proteins to form the MBW complex. frontiersin.orgoup.com | Petunia hybrida JAF13 (PhJAF13) nih.gov |
| WD40-repeat (WDR) | Provide a scaffold for the MYB-bHLH interaction within the MBW complex. researchgate.net | TRANSPARENT TESTA GLABRA 1 (TTG1) in Arabidopsis researchgate.net |
Beyond transcriptional control, the activity of pelargonidin biosynthetic enzymes can be modulated by post-translational modifications (PTMs). These modifications can alter enzyme stability, activity, and interactions with other proteins. univpm.it
Research has indicated that flavonoid biosynthetic enzymes may assemble into macromolecular complexes, potentially localized to the endoplasmic reticulum. pnas.org These interactions, demonstrated through methods like two-hybrid assays and co-immunoprecipitation, suggest that the close proximity of enzymes can facilitate efficient metabolic channeling of intermediates. pnas.org
Specific PTMs that have been identified to regulate flavonoid biosynthesis include:
Phosphorylation : Can alter the catalytic activity or stability of enzymes. univpm.itoup.com
Ubiquitination : Can target enzymes for degradation, thereby controlling their abundance. univpm.it
SUMOylation : The attachment of Small Ubiquitin-like Modifier (SUMO) proteins can also influence enzyme function and stability. univpm.it
These modifications add another layer of complexity to the regulation of pelargonidin production, allowing plants to fine-tune pigment synthesis in response to developmental and environmental cues. researchgate.net
Metabolic Engineering Strategies for Modulating Pelargonidin Levels
Metabolic engineering offers powerful strategies to control and enhance the production of pelargonidin in both plants and microbial systems. By manipulating the expression of key genes and redirecting metabolic pathways, it is possible to significantly increase the accumulation of this valuable anthocyanidin. These approaches are crucial for applications ranging from developing novel flower colors in ornamental plants to creating sustainable microbial factories for natural colorants.
Gene Overexpression and Silencing Approaches
The targeted manipulation of gene expression, either through overexpression of pathway genes or silencing of competing routes, is a cornerstone of metabolic engineering for pelargonidin production. The flavonoid biosynthetic pathway is a complex network with several branch points, making it an ideal target for these strategies.
Gene Overexpression: Increasing the expression of specific enzymatic genes can boost the metabolic flux towards pelargonidin. Key enzymes in the pathway, such as Chalcone Synthase (CHS), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS), are common targets. frontiersin.orgjuniperpublishers.com Overexpression of CHS, the first committed step in the flavonoid pathway, has been shown to promote anthocyanin production. frontiersin.org Similarly, the combined overexpression of key structural genes can significantly enhance anthocyanin accumulation in various flower species. frontiersin.org
In microorganisms, overexpression is the primary method for constructing production pathways. For instance, Saccharomyces cerevisiae was engineered to produce pelargonidin 3-O-glucoside from glucose by overexpressing a suite of genes, including those from Arabidopsis thaliana and Gerbera hybrida. nih.gov This demonstrates that coordinated overexpression can successfully build a complex plant pathway in a microbial host.
Gene Silencing: Conversely, silencing genes involved in competing metabolic branches can redirect precursors towards the desired pelargonidin synthesis pathway. A critical competing pathway is the one leading to flavonols, catalyzed by Flavonol Synthase (FLS), or other anthocyanidins (like cyanidin), catalyzed by Flavonoid 3'-hydroxylase (F3'H). nih.govresearchgate.net
In petunia, a plant that does not naturally produce pelargonidin, down-regulating the endogenous F3'H gene while expressing a heterologous DFR gene from rose led to a color shift from red to orange, indicating successful redirection of the pathway towards pelargonidin synthesis. dpi.qld.gov.au RNA interference (RNAi) is a common technique for this purpose. Silencing F3'H or F3'5'H in species that normally produce cyanidin (B77932) or delphinidin (B77816) can result in flowers with higher pelargonidin content. nih.govmdpi.com For example, silencing FNS (Flavone Synthase) or FLS has led to redder flower colors in some species due to increased anthocyanin accumulation. kyoto-u.ac.jp In strawberry, silencing the FaCHS gene using an RNAi construct resulted in a significant reduction of red pigments, confirming the efficacy of silencing key pathway genes. nih.gov
| Strategy | Target Gene(s) | Host Organism | Observed Effect | Reference(s) |
| Overexpression | Dihydroflavonol 4-reductase (DFR) from Gerbera | Petunia (Petunia hybrida) | Shift in anthocyanin production from cyanidin to pelargonidin, resulting in orange flowers. | dpi.qld.gov.au |
| Overexpression | VcMYBA1, ANS, UFGT2 from Vaccinium | Strawberry (transient) | Significantly increased cyanidin-3-O-glucoside, demonstrating pathway modulation. | frontiersin.org |
| Silencing (RNAi) | Flavonoid 3'-hydroxylase (F3'H) | Petunia (Petunia hybrida) | Down-regulation of F3'H, combined with rose DFR expression, converted cyanidin to pelargonidin. | dpi.qld.gov.au |
| Silencing (RNAi) | Chalcone Synthase (CHS) | Strawberry (Fragaria x ananassa) | Significant reduction in red fruit pigments (pelargonidin derivatives). | nih.gov |
| Silencing | Flavonoid 3',5'-hydroxylase (F3'5'H) | Torenia (Torenia hybrida) | Production of pale, pink-colored flowers containing mostly pelargonidin. | nih.gov |
Chemical Synthesis and Derivatization Methodologies for Pelargonidin and Its Analogs
Total Chemical Synthesis of Pelargonidin (B1210327) Aglycone
The total synthesis of the pelargonidin aglycone, the core structure without any sugar moieties, is a significant challenge in organic chemistry. This is primarily due to the inherent instability of the flavylium (B80283) cation and the need for precise control over hydroxylation patterns.
Strategies for Flavylium Core Construction
The construction of the central flavylium (2-phenylbenzopyrylium) core is the cornerstone of pelargonidin synthesis. mdpi.com Several synthetic strategies have been developed to assemble this heterocyclic system.
One of the most established methods involves the condensation of a suitably substituted 2-hydroxybenzaldehyde derivative with an acetophenone (B1666503) derivative. chemicalbook.comresearchgate.net For the synthesis of pelargonidin, this would typically involve the reaction of 2,4,6-trihydroxybenzaldehyde (B105460) with a 4-hydroxyacetophenone derivative. chemicalbook.com The reaction is generally carried out in the presence of an acid catalyst, which promotes the aldol (B89426) condensation followed by cyclization and dehydration to form the flavylium salt. researchgate.net
Another notable approach is the Robinson synthesis, which has been historically significant in the synthesis of anthocyanidins. While specific details for pelargonidin are part of a broader history of anthocyanin synthesis, the general principle involves the reaction of a 2-O-acylphloroglucinaldehyde with an ω-hydroxyacetophenone derivative. google.com
The Algar-Flynn-Oyamada reaction, which involves the oxidation of a 2'-hydroxychalcone, provides another route to the flavonol core, which can then be reduced to the corresponding anthocyanidin. mdpi.com However, yields can be variable. mdpi.comresearchgate.net
A summary of key reactions for flavylium core construction is presented below:
| Reaction Name | Starting Materials | Key Features |
| Condensation Reaction | 2-Hydroxybenzaldehyde derivative, Acetophenone derivative | Acid-catalyzed aldol condensation and cyclization. chemicalbook.comresearchgate.net |
| Robinson Synthesis | 2-O-Acylphloroglucinaldehyde, ω-Hydroxyacetophenone derivative | Historically significant for anthocyanidin synthesis. google.com |
| From Flavonols | Kaempferol (B1673270) derivatives | Reduction of the corresponding flavonol. researchgate.net |
Regioselective Hydroxylation and Protection Group Chemistry
Achieving the correct hydroxylation pattern on the A and B rings of the flavylium core is critical for the synthesis of pelargonidin, which possesses hydroxyl groups at positions 3, 5, 7, and 4'. wikipedia.org This requires careful regioselective control during the synthesis.
Protecting groups are indispensable tools in the synthesis of complex molecules like pelargonidin. organic-chemistry.orgwikipedia.org They are used to temporarily block reactive functional groups, such as hydroxyl groups, to prevent them from interfering with reactions at other sites in the molecule. organic-chemistry.orgwikipedia.org The choice of protecting group is crucial and must be stable under the reaction conditions used for subsequent steps, yet easily removable without affecting the rest of the molecule. organic-chemistry.org
Common protecting groups for hydroxyl functions include benzyl (B1604629) ethers, silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), and acetals. wikipedia.org For instance, in the synthesis of pelargonidin, the hydroxyl groups on the starting materials (the benzaldehyde (B42025) and acetophenone derivatives) would be protected before the condensation reaction. After the flavylium core is constructed, these protecting groups are removed in a deprotection step to yield the final pelargonidin aglycone. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of specific hydroxyl groups, which is particularly important for the synthesis of glycosylated derivatives. organic-chemistry.org
Recent advancements in C-H bond oxidation catalyzed by transition metals offer promising avenues for the regioselective introduction of hydroxyl groups onto the flavonoid scaffold. acs.orgacs.orgresearchgate.net While not yet standard for pelargonidin synthesis, these methods could provide more efficient routes in the future.
Semisynthesis of Pelargonidin Glycosides and Acylated Derivatives
Semisynthesis, which starts from a naturally occurring precursor, is a common and often more efficient approach to obtaining complex derivatives of pelargonidin, such as glycosides and acylated forms. dokumen.pub
Enzymatic Glycosylation Techniques
Glycosylation, the attachment of sugar moieties, significantly impacts the properties of pelargonidin, including its stability and solubility. sci-hub.se Enzymatic methods for glycosylation have gained prominence as they offer high regioselectivity and stereoselectivity, which are often difficult to achieve through chemical synthesis. sci-hub.senih.gov
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, such as a UDP-sugar, to an acceptor molecule like pelargonidin. nih.govcas.cz This allows for the precise attachment of sugars to specific hydroxyl groups. For example, anthocyanin 3-O-glucosyltransferase (3GT) specifically catalyzes the glucosylation of pelargonidin at the 3-hydroxyl position to form pelargonidin 3-glucoside (callistephin). wikipedia.org
Glycoside hydrolases can also be used for glycosylation, although their primary function is the hydrolysis of glycosidic bonds. nih.gov Under certain conditions, these enzymes can catalyze the reverse reaction, offering an alternative to glycosyltransferases. nih.gov
Chemo-Enzymatic Approaches to Complex Derivatives
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create complex pelargonidin derivatives. rsc.org This approach is particularly useful for the synthesis of acylated glycosides, where an acyl group is attached to the sugar moiety. mdpi.com
A typical chemo-enzymatic strategy might involve the enzymatic glycosylation of the pelargonidin aglycone, followed by a chemical or enzymatic acylation of the sugar. mdpi.comresearchgate.net Lipases are often employed for the enzymatic acylation, catalyzing the transfer of an acyl group from a donor, such as a fatty acid ester, to a specific hydroxyl group on the sugar. mdpi.comacs.org This method has been used to synthesize a variety of acylated pelargonidin derivatives with improved stability and lipophilicity. researchgate.netacs.org
For example, the synthesis of pelargonidin 3-O-(6''-O-acetyl-β-D-glucopyranoside) has been achieved via the reduction of the corresponding acylated kaempferol glucoside, which itself was constructed through a combination of chemical steps. researchgate.net
Rational Design and Synthesis of Pelargonidin Analogs for Mechanistic Probes
The synthesis of pelargonidin analogs, molecules with structures similar to pelargonidin but with specific modifications, is crucial for studying the mechanisms of action of anthocyanins and for developing new compounds with tailored properties. acs.org
By systematically altering the structure of pelargonidin, for example, by changing the number or position of hydroxyl groups, modifying the substitution pattern on the B-ring, or introducing different functional groups, researchers can investigate structure-activity relationships. acs.org For instance, the synthesis of 3-deoxyanthocyanidins, which lack the hydroxyl group at the 3-position, has been a subject of interest. nih.gov
The synthesis of isotopically labeled pelargonidin, such as [4-¹⁴C]-pelargonidin, provides a powerful tool for metabolic studies, allowing researchers to trace the fate of the compound in biological systems. researchgate.net Furthermore, the condensation of pelargonidin with other small organic molecules can yield more stable pigments, such as pyranoanthocyanins, which are of interest for food colorant applications. researchgate.net
The development of synthetic routes to these analogs often relies on the same fundamental strategies used for the total synthesis of pelargonidin, but with the incorporation of specifically modified starting materials or reagents.
Structure-Reactivity Relationship Probing through Analogs
The chemical reactivity of Pelargonidin and its analogs is intrinsically linked to their molecular structure, particularly the substitution pattern of the flavonoid backbone. Probing these relationships through synthetic analogs provides crucial insights into their mechanisms of action, such as antioxidant capacity and interaction with biological targets. The reactivity is largely governed by the arrangement of hydroxyl (-OH) groups on the A and B rings and the electronic properties of the central pyrylium (B1242799) C-ring. mdpi.com
The B-ring is considered a primary site for electron donation, a key process in antioxidant activity. mdpi.comnih.gov The number and position of hydroxyl groups on this ring significantly influence the molecule's ability to scavenge free radicals. Structure-activity relationship studies demonstrate that increased hydroxylation on the B-ring, such as in cyanidin (B77932) (with two -OH groups) and delphinidin (B77816) (with three -OH groups), enhances the hydrogen-donating capacity compared to Pelargonidin, which has a single 4'-OH group. mdpi.commdpi.com Conversely, Pelargonidin derivatives have been detected at higher concentrations in blood, which may be related to their relative stability against oxidative degradation compared to analogs with more electron-rich B-rings. mdpi.com
Quantum chemical calculations based on density functional theory have further elucidated these relationships. Studies comparing Pelargonidin and its glycosylated analog, Pelargonidin-3-O-glucoside, reveal differences in their electronic properties. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of chemical reactivity. Pelargonidin exhibits a smaller energy gap (1.85 eV) compared to its 3-O-glucoside (1.91 eV), suggesting higher reactivity for the aglycone form. nih.gov This is supported by electrostatic potential maps, which show that the highest electrostatic potential regions are located over the hydroxyl units, indicating their readiness to participate in radical scavenging reactions. nih.gov The addition of a glycoside unit appears to decrease this reactivity. nih.gov
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | HOMO-LUMO Energy Gap (eV) | Predicted Reactivity |
| Pelargonidin | 5.92 | 1.57 | 1.85 | Higher |
| Pelargonidin-3-O-glucoside | 6.04 | 1.40 | 1.91 | Lower |
| Data sourced from theoretical quantum chemical calculations. nih.gov |
The C3-OH group also plays a critical role. Its presence, conjugated with the C2=C3 double bond, allows for the coplanarity of the B-ring with the A and C rings. mdpi.com This extended conjugation facilitates electron delocalization, which stabilizes the resulting radical after hydrogen donation and enhances antioxidant activity. mdpi.com Comparative studies show Pelargonidin has significantly higher activity against various radicals than its analog apigeninidin, which lacks the C3-OH group. mdpi.com Furthermore, global molecular descriptor analyses indicate that anthocyanidins as a class, including Pelargonidin, are the most reactive flavonoids in nucleophilic reactions. nih.gov
The stability of analogs is also a key factor. Analogs with C-C linkages between the sugar moieties and the aglycone have been found to be substantially more stable towards acid hydrolysis than Pelargonidin 3-O-glucoside, which features the more common C-O linkage. researchgate.net This enhanced stability could broaden the potential applications of these compounds. researchgate.net
Synthesis of Labeled Pelargonidin for Tracing Studies
The synthesis of isotopically labeled Pelargonidin is essential for conducting tracer studies to investigate its metabolic fate, bioavailability, and biosynthetic pathways in biological systems. researchgate.netd-nb.info Such studies provide definitive evidence of uptake and transformation that cannot be obtained by other means. researchgate.netnih.gov While the complexity and cost of these syntheses often limit them to small-scale research, the data they yield is invaluable.
A key example is the synthesis of [4-¹⁴C]-Pelargonidin chloride, which introduces a carbon-14 (B1195169) radiolabel into the pyrylium ring of the molecule. This allows for sensitive tracking through radio-detection methods. researchgate.net The synthesis is achieved via an acid-catalyzed aldol condensation reaction. researchgate.netuniv-avignon.fr
The general synthetic strategy involves:
Labeling a Precursor : The process begins with the labeling of a key precursor molecule. In this case, 2-(benzoyloxy)-4,6-dihydroxybenzaldehyde is labeled at its carbonyl carbon using a ¹⁴C source. researchgate.net
Condensation Reaction : The resulting [formyl-¹⁴C]-labeled aldehyde is then condensed with a suitable acetophenone derivative, such as ω,4-diacetoxyacetophenone. researchgate.net
Cyclization : The condensation is performed in the presence of hydrogen chloride gas, which catalyzes the reaction and promotes the cyclization needed to form the characteristic 2-phenylbenzopyrylium (flavylium) backbone. researchgate.net The ¹⁴C atom becomes incorporated at the C4 position of the Pelargonidin structure. researchgate.net
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-(benzoyloxy)-4,6-dihydroxybenzaldehyde | ¹⁴C-labeled carbonyl source | [formyl-¹⁴C]-2-(benzoyloxy)-4,6-dihydroxybenzaldehyde |
| 2 | Labeled aldehyde from Step 1, ω,4-diacetoxyacetophenone | Hydrogen chloride gas | [4-¹⁴C]-Pelargonidin chloride (after deprotection) |
| This table outlines the key steps for the synthesis of [4-¹⁴C]-Pelargonidin chloride. researchgate.net |
The unavailability of labeled Pelargonidin derivatives has been noted as a limiting factor in some biosynthetic studies, forcing researchers to use other labeled anthocyanidins like cyanidin and delphinidin as alternative probes. d-nb.info The development of robust synthetic routes for Pelargonidin labeled with stable isotopes, such as ¹³C or ²H, is also of significant interest. Stable isotope labeling, often paired with high-resolution mass spectrometry (HRMS), allows for detailed metabolic flux analysis without the need for radioactive materials. researchgate.netnih.gov For instance, feeding experiments using L-phenyl-[''C₆'']-alanine have successfully traced the label into various flavonoids in grape berries, demonstrating the power of this technique for mapping phenolic biosynthesis. researchgate.net Applying similar methodologies with labeled Pelargonidin precursors would provide direct insights into its specific metabolic pathways.
Mechanistic Investigations of Pelargonidin Reactivity and Transformation
Elucidation of Degradation Pathways under Environmental Stimuli
The stability of pelargonidin (B1210327) is significantly influenced by environmental factors such as light, heat, and pH. These stimuli can induce structural changes that lead to the degradation of the molecule and loss of color.
Photochemical Degradation Mechanisms of Pelargonidin
Exposure to light, particularly sunlight, is a significant factor in the degradation of pelargonidin and its glycosides. maxapress.comscialert.net This photochemical degradation results in the fading of its characteristic red color, evidenced by a decrease in absorbance values. maxapress.com The process is exacerbated by the presence of oxygen, indicating that photo-oxidative reactions are a key component of the degradation mechanism. scialert.netscispace.com Studies on pelargonidin-3-glucoside have shown that its stability is considerably lower in the presence of oxygen compared to anaerobic conditions. scialert.net
The molecular environment also plays a role. For instance, high-pressure processing has been shown to induce a greater variety of molecular conformations in pelargonidin-catechin complexes, which correlates with reduced stability when exposed to light. maxapress.com
Thermochemical Transformation Kinetics and Pathways
The degradation of pelargonidin due to heat typically follows first-order reaction kinetics. nih.govsemanticscholar.orgresearchgate.net This means the rate of degradation is directly proportional to the concentration of the anthocyanin. The rate of this transformation is highly dependent on temperature, pH, and the specific structure of the pelargonidin derivative (e.g., glycosylation and acylation). nih.gov
The primary thermal degradation pathway, particularly at acidic pH (e.g., 3.5), involves the opening of the central C-ring to form an intermediate chalcone (B49325). This unstable chalcone subsequently cleaves, yielding smaller phenolic compounds such as phloroglucinaldehyde (from the A-ring) and 4-hydroxybenzoic acid (from the B-ring). nih.govcambridge.org The stability of pelargonidin against heat can be enhanced by structural modifications like acylation (the addition of an acyl group) and methoxylation. nih.gov
Table 1: Thermochemical Degradation Kinetics of Pelargonidin and its Glycosides
| Compound | Conditions | Kinetic Model | Rate Constant (k) | Half-life (t1/2) | Reference |
|---|---|---|---|---|---|
| Pelargonidin Glycosides | 25°C, pH 3.4, varying water activity | First-order | Not specified | 56 to 934 days | researchgate.net |
| Pelargonidin-3-glucoside | Ultrasound (200–500 W), which includes thermal effects | First-order | 1.69 × 10⁻² to 6.72 × 10⁻² min⁻¹ | 10.32 to 41.02 min | semanticscholar.org |
| Purified Anthocyanins (general) | 100–150°C | First-order | 0.0262–0.2855 min⁻¹ | Not specified | semanticscholar.orgnih.gov |
pH-Dependent Structural Transformations and Equilibria
Pelargonidin's structure and color are highly sensitive to the pH of its environment, leading to a complex equilibrium between several different molecular forms. researchgate.netfrontiersin.orgresearchgate.net These reversible transformations are central to its function as a natural pigment.
At a very acidic pH (below 3), pelargonidin exists predominantly as the intensely colored red flavylium (B80283) cation (AH+). oregonstate.eduresearchgate.net As the pH increases into the mildly acidic range (pH 3-6), the flavylium cation undergoes a hydration reaction, typically at the C2 position, to form the colorless carbinol or hemiketal pseudobase (B). maxapress.comoregonstate.edu This transformation is responsible for the significant loss of color in many anthocyanin-containing solutions as acidity decreases.
With a further increase in pH toward neutral and alkaline conditions, deprotonation occurs, leading to the formation of purplish or bluish anionic quinonoidal bases (A). frontiersin.orgrug.nl At these higher pH values, the molecule can also undergo ring-opening to form the yellow-colored chalcone (C). dss.go.th This network of pH-dependent equilibria dictates the observed color and stability of pelargonidin in various systems. researchgate.netacs.org
Table 2: pH-Dependent Species of Pelargonidin
| pH Range | Dominant Species | Chemical Structure Name | Color | Reference |
|---|---|---|---|---|
| < 3 | AH+ | Flavylium Cation | Red/Orange | maxapress.comoregonstate.eduresearchgate.net |
| 3 - 6 | B | Carbinol (Hemiketal) Pseudobase | Colorless | maxapress.comoregonstate.edu |
| > 6-7 | A | Quinonoidal Base | Purple/Blue | frontiersin.orgrug.nl |
| > 7-8 | C | Chalcone | Yellow/Colorless | dss.go.th |
Oxidative and Reductive Chemistry of Pelargonidin
Pelargonidin is recognized for its antioxidant properties, which are rooted in its ability to participate in redox reactions, particularly the scavenging of harmful free radicals. researchgate.netfrontiersin.org It can also undergo various biotransformation processes catalyzed by enzymes.
Mechanisms of Free Radical Scavenging
Pelargonidin exerts its antioxidant effects primarily by neutralizing reactive oxygen species (ROS). frontiersin.orgresearchgate.net This is achieved through its ability to donate a hydrogen atom or an electron to a radical, thereby stabilizing it. researchgate.netni.ac.rs The main mechanisms involved are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). ni.ac.rsnih.gov
During scavenging, pelargonidin donates a hydrogen atom from one of its phenolic hydroxyl (-OH) groups, transforming the highly reactive free radical into a less harmful species. In this process, the pelargonidin molecule itself becomes a phenoxyl radical, which is significantly more stable due to the delocalization of the unpaired electron across its aromatic ring system. ni.ac.rsmdpi.com Theoretical and experimental studies have shown that pelargonidin is particularly effective at scavenging the highly damaging hydroxyl radical (•OH) through both HAT and SPLET pathways. ni.ac.rsnih.gov The hydroxyl group at the C3 position has been identified as a probable active site for this radical scavenging activity. nih.gov
Table 3: Free Radical Scavenging Mechanisms of Pelargonidin
| Mechanism | Description | Reactivity towards Radicals | Reference |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) from the antioxidant to a free radical. | Favorable for scavenging hydroxyl radicals (•OH). Considered implausible for nitric oxide (•NO). | ni.ac.rsnih.gov |
| Sequential Proton Loss Electron Transfer (SPLET) | A multi-step process involving initial deprotonation of the antioxidant, followed by electron transfer to the radical. | A viable pathway for scavenging hydroxyl radicals (•OH). | ni.ac.rsnih.gov |
| Single Electron Transfer - Proton Transfer (SET-PT) | An initial transfer of a single electron from the antioxidant to the radical, followed by proton transfer. | Generally found to be thermodynamically unfavorable for pelargonidin. | ni.ac.rs |
Enzymatic Biotransformation Processes
In both plant and animal systems, pelargonidin is subject to a variety of enzymatic transformations. In plants, its biosynthesis is part of the broader flavonoid pathway. Key enzymes such as Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS) are involved in converting precursors like dihydrokaempferol (B1209521) into pelargonidin. researchgate.netnih.gov Following its synthesis, pelargonidin is often modified by glucosyltransferase enzymes (e.g., 3GT), which attach sugar molecules (like glucose) to its structure, forming more stable glycosides such as pelargonidin-3-glucoside. wikipedia.orgnih.gov
When consumed by humans or animals, pelargonidin glycosides can be hydrolyzed by gut microbiota, releasing the pelargonidin aglycone. hmdb.ca The aglycone can then be absorbed and undergo phase II metabolism, where enzymes like UDP-glucuronosyltransferase conjugate it with glucuronic acid, forming pelargonidin glucuronides that are detected in plasma. cambridge.orghmdb.ca Degradation can also occur, leading to the formation of metabolites like p-hydroxybenzoic acid. cambridge.org Furthermore, pelargonidin has been shown to interact with cellular signaling pathways, notably activating the Nrf2 pathway, which leads to the increased expression of phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1). frontiersin.org
Table 4: Key Enzymes in Pelargonidin Biosynthesis and Metabolism
| Enzyme Name | Abbreviation | Function | Organism/System | Reference |
|---|---|---|---|---|
| Dihydroflavonol 4-reductase | DFR | Reduces dihydrokaempferol to leucopelargonidin (B191709), a precursor of pelargonidin. | Plants (e.g., Vitis vinifera) | researchgate.netnih.gov |
| Anthocyanidin synthase | ANS | Catalyzes a late step in the biosynthesis of pelargonidin from its precursor. | Plants | researchgate.net |
| Anthocyanin 3-O-glucosyltransferase | 3GT | Attaches a glucose moiety to the 3-hydroxyl group of pelargonidin. | Plants (e.g., Paeonia) | wikipedia.orgnih.gov |
| UDP-glucuronosyltransferase | UGT | Adds glucuronic acid to pelargonidin (glucuronidation) for excretion. | Humans/Rats (liver) | cambridge.orghmdb.ca |
| Heme oxygenase-1 | HO-1 | Phase II detoxification enzyme induced by pelargonidin via the Nrf2 pathway. | Human cells | frontiersin.org |
Table 5: Compound Names Mentioned in the Article
| Systematic/Common Name | InChIKey |
|---|---|
| Pelargonidin | RGGARYZOYKJJHE-UHFFFAOYSA-O |
| Catechin | DJXGAFMOJGHJSS-VPMNAVNASA-N |
| Dihydrokaempferol | BZLPEXHHAJMLTE-ZPHOTFPESA-N |
| Leucopelargonidin | PIGNLNFYIUXLSO-VWUMJDOOSA-N |
| Pelargonidin-3-glucoside | XVFMGWDSJLBXDZ-UHFFFAOYSA-N |
| p-Hydroxybenzoic acid | FJWBSFPDZCQJHI-UHFFFAOYSA-N |
| Phloroglucinaldehyde | XEVQZFJCUIPXEW-UHFFFAOYSA-N |
Complexation Chemistry and Ligand Interactions of Pelargonidin
Pelargonidin, an anthocyanidin responsible for a range of orange to red hues in plants, engages in complex chemical interactions that are fundamental to its stability and color expression. These interactions primarily involve the chelation of metal ions and associations with other organic molecules, a phenomenon known as copigmentation.
Mechanisms of Metal Ion Chelation
The interaction of pelargonidin with metal ions is a key aspect of its chemistry, influencing its stability and color. nih.gov Flavonoids, the class of compounds to which pelargonidin belongs, are well-known for their ability to chelate transition metal ions like iron and copper. researchgate.net This chelation is a crucial mechanism that can affect the biochemical properties of the flavonoid. nih.gov
The structure of a flavonoid determines its chelation potential. Key sites for metal chelation in flavonoids include the 4-oxo, 3- and 5-hydroxyl groups, and particularly the ortho-catechol group on the B-ring. nih.gov However, pelargonidin, along with peonidin (B1209262) and malvidin, lacks the ortho-dihydroxyl arrangement on its B-ring. agrilife.org This structural feature means it cannot form certain colored complexes with metal ions like aluminum (Al³⁺), iron (Fe³⁺), tin (Sn²⁺), and copper (Cu²⁺) in the same manner as anthocyanidins like cyanidin (B77932), delphinidin (B77816), and petunidin, which do possess the necessary catechol structure. agrilife.org
Despite this, pelargonidin derivatives have been noted for their metal chelation potential. researchgate.net The formation of metal-anthocyanin complexes involves various forms of the anthocyanin molecule that arise under different pH conditions, such as the flavylium cation, quinoidal bases, and hemiketal forms, which provide platforms for metal binding. researchgate.net The interaction is not limited to simple chelation; in some instances, flavonoids can reduce metal ions, such as Fe³⁺ to Fe²⁺, before complexation occurs. researchgate.net
The stoichiometry of these flavonoid-metal complexes can vary depending on factors like pH and the solvent environment. For instance, complexes can form in 1:1, 1:2, or 2:1 metal-to-flavonoid ratios. nih.gov The stability of these complexes is quantified by stability constants (K), which indicate the strength of the binding between the metal ion and the ligand. scispace.com The electronegativities of both the metal and the ligand are considered the most critical factors in predicting these stability constants. d-nb.info
| Metal Ion | Potential Chelation Sites on Flavonoids | Pelargonidin-Specific Chelation Behavior | Common Complex Stoichiometries (Metal:Flavonoid) | Influencing Factors |
|---|---|---|---|---|
| Fe(II), Fe(III), Cu(II), Al(III) | Ortho-catechol group (B-ring), 5-hydroxyl and 4-oxo groups, 3-hydroxyl and 4-oxo groups. nih.gov | Lacks the B-ring ortho-dihydroxyl group, limiting its ability to form certain complexes compared to other anthocyanidins. agrilife.org | 1:1, 1:2, 2:1. nih.gov | pH, solvent, flavonoid structure. nih.gov |
Copigmentation Phenomena and Molecular Interactions
Copigmentation is a critical phenomenon where the color of anthocyanins like pelargonidin is stabilized and intensified through non-covalent interactions with other colorless organic molecules, known as copigments. wikipedia.org This process is vital for the diverse and stable colors seen in flowers and red wines. wikipedia.orgscispace.com The interaction results in a hyperchromic effect (an increase in color intensity) and often a bathochromic shift (a shift to a longer wavelength, resulting in a bluer hue). agrilife.orgmaxapress.com
The primary molecular interactions driving copigmentation are π-π stacking, hydrogen bonding, and hydrophobic interactions. scispace.comacs.org
π-π Stacking: This is a major driving force, occurring between the electron-rich aromatic rings of the pelargonidin molecule and the copigment. maxapress.comresearchgate.net This vertical stacking creates a protective arrangement that shields the anthocyanin from degradation. maxapress.com
Hydrogen Bonding: The formation of hydrogen bonds between the hydroxyl groups of pelargonidin and the functional groups of the copigment contributes to the stability of the complex. scispace.comnih.gov
Hydrophobic Interactions: These forces also play a role in bringing the molecules together in an aqueous environment. scispace.com
A wide array of compounds can act as copigments for pelargonidin. These include other flavonoids (like catechins and flavonols), phenolic acids (such as caffeic, ferulic, and rosmarinic acids), amino acids, and organic acids. scispace.commaxapress.comnih.gov The effectiveness of a copigment is linked to its molecular structure; for example, flavonoids with extensive π-conjugation, like quercetin (B1663063) and kaempferol (B1673270), are particularly potent copigments. maxapress.com
Research has shown that the copigmentation of pelargonidin-3-glucoside (a common form of pelargonidin found in strawberries) is more intensive than that of cyanidin-3-glucoside with certain copigments. scispace.com The stoichiometry of these copigmentation complexes is often found to be 1:1 (anthocyanin:copigment). maxapress.com
The stability and thermodynamics of these interactions have been studied, revealing that the formation of copigmentation complexes is typically a spontaneous and exothermic process. nih.gov For example, thermodynamic analysis of the interaction between anthocyanins and phenolic acids like caffeic acid and ferulic acid showed negative changes in Gibbs free energy (ΔG°) and enthalpy (ΔH°), confirming the spontaneous and heat-releasing nature of the complex formation. nih.gov Van der Waals forces and hydrogen bonding were identified as the main drivers for the formation of these complexes. nih.gov
| Copigment Class | Specific Examples | Primary Interaction Mechanism | Observed Effect on Pelargonidin | Reference |
|---|---|---|---|---|
| Flavonoids | Catechin, Quercetin, Kaempferol | π-π stacking, Hydrogen bonding | Color enhancement and stabilization | maxapress.com |
| Phenolic Acids | Caffeic acid, Ferulic acid, Sinapic acid, Rosmarinic acid | Hydrogen bonding, Van der Waals forces | Improved and stabilized color, hyperchromic and bathochromic shifts | scispace.comnih.gov |
| Proteins | α-Lactalbumin | Hydrogen bonding, Hydrophobic interactions | Binding and complex formation, quenching of protein fluorescence | researchgate.netmedicalresearchjournal.org |
Computational and Theoretical Studies on Pelargonidin Structure and Reactivity
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Pelargonidin (B1210327), these studies have elucidated its electronic architecture, which is crucial for its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of Pelargonidin. dntb.gov.uamdpi.com DFT calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-311G(d,p) or 6-31++G(d,p), have been employed to optimize the molecule's geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacs.org
Studies have shown that the HOMO in Pelargonidin is primarily distributed over the B-ring and the heterocyclic C-ring, indicating these are the main sites for electron donation. researchgate.netnih.gov Conversely, the LUMO, which represents the electron-accepting regions, is concentrated on the A and C rings. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity. For Pelargonidin, this gap has been calculated to be approximately 1.85 eV to 1.91 eV. researchgate.netnih.gov This relatively small energy gap supports its role as a good electron donor. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) analysis, another DFT-based method, visually maps the charge distribution. For Pelargonidin, MEP diagrams show that the highest electrostatic potential is located around the hydroxyl (-OH) groups on the A, B, and C rings, confirming their susceptibility to electrophilic attack and their role in scavenging free radicals. researchgate.netnih.gov The oxygen atoms, with their valence electrons, represent regions of the lowest electrostatic potential. nih.gov These findings from FMO and MEP analyses consistently underscore Pelargonidin's electron-donating capabilities. nih.govresearchgate.net
| Computational Method | Key Finding | Implication |
|---|---|---|
| DFT (B3LYP/6-311G(d,p)) | HOMO localized on B and C rings; LUMO on A and C rings. | Identifies sites for electron donation and acceptance. |
| DFT | HOMO-LUMO energy gap of ~1.85-1.91 eV. | Indicates high reactivity and electron donor capacity. |
| MEP Analysis | High potential over -OH groups, low potential on oxygen atoms. | Confirms hydroxyl groups as reactive sites for radical scavenging. |
Ab Initio Methods for Spectroscopic Signature Origin Prediction
Ab initio methods, which are derived directly from theoretical principles without experimental data, have been used to predict and understand the spectroscopic properties of Pelargonidin. semanticscholar.org Techniques like second-order multi-reference perturbation theory (CI-MRPT2) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate electronic transitions and predict UV-visible absorption spectra. unipi.itnih.gov
Theoretical studies have identified that the primary visible absorption bands of Pelargonidin are due to π→π* transitions. unipi.it The most intense transition, S0→S1, is largely a HOMO→LUMO transition. unipi.it A second, less intense bright transition, S0→S2, is assigned as a HOMO-1→LUMO transition. unipi.it Different computational functionals, such as B3LYP and CAM-B3LYP, have been benchmarked against higher-accuracy methods like CI-MRPT2 to improve the prediction of absorption spectra. unipi.it While TD-DFT calculations can sometimes result in a blue shift compared to experimental or CI-MRPT2 data, they correctly identify the nature of the electronic transitions. unipi.it These computational predictions are invaluable for interpreting experimental spectra and understanding how structural modifications influence the color and photophysical properties of Pelargonidin.
Molecular Dynamics Simulations of Pelargonidin in Solution and Interfaces
Molecular Dynamics (MD) simulations provide a dynamic picture of how Pelargonidin behaves in complex environments, such as in solution or at interfaces, offering insights that static quantum calculations cannot.
Solvation Effects on Conformation and Reactivity
The conformation and reactivity of Pelargonidin are significantly influenced by the solvent. MD simulations and calculations using the Polarizable Continuum Model (PCM) have been used to study these effects. acs.org In the gas phase, the cationic and quinonoidal forms of Pelargonidin are predicted to be completely planar. acs.org However, in an aqueous solution modeled by PCM, the B ring is slightly rotated with respect to the AC rings. acs.org
The solvent environment also affects which tautomer (structural isomer that interconverts rapidly) is most stable. For instance, in the gas phase, the most stable quinonoidal form of Pelargonidin results from deprotonation at the C5 hydroxyl group, but in an aqueous solution, deprotonation at C7 is favored. acs.org These solvent-induced conformational and tautomeric shifts are crucial as they alter the molecule's geometry and electronic distribution, thereby affecting its reactivity and interaction with other molecules. acs.org
Intermolecular Interactions with Solvents and Cosolutes
MD simulations have been used to explore the specific intermolecular interactions between Pelargonidin and solvent molecules, such as ethanol (B145695) or water, as well as with cosolutes. unipi.itmaxapress.com These simulations, often performed using force fields like Amber99SB-ILDN in software packages such as GROMACS, reveal the formation of hydrogen-bonding networks and van der Waals interactions. unipi.itmaxapress.com
In protic solvents like ethanol, the hydroxyl groups of Pelargonidin are key to its interaction with neighboring solvent molecules. unipi.it Studies on copigmentation, where Pelargonidin forms complexes with other molecules like catechin, show that van der Waals forces are the primary interaction. maxapress.com MD simulations have demonstrated how factors like pressure can alter these intermolecular distances, leading to changes in hydrogen bonding and π-π stacking interactions, which in turn affect the stability of the complex. maxapress.com Understanding these interactions is critical for applications where Pelargonidin is used in complex mixtures.
| Simulation Type | System Studied | Key Finding |
|---|---|---|
| MD with PCM | Pelargonidin in gas phase vs. aqueous solution | Solvent induces a non-planar conformation and alters stable tautomers. |
| MD (GROMACS) | Pelargonidin in ethanol | Hydroxyl groups are fundamental for interactions with protic solvents. |
| MD (Amber99SB-ILDN) | Pelargonidin-catechin complex | Van der Waals forces are the primary interaction; pressure alters intermolecular distances and stability. |
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling allows for the investigation of potential chemical reactions at a molecular level, including the identification of reaction pathways and the characterization of high-energy transition states. wikipedia.org For Pelargonidin, this has been particularly useful in understanding its antioxidant mechanisms.
Quantum chemical methods have been used to study the reaction mechanisms of Pelargonidin with free radicals. researchgate.netnih.gov By calculating the reaction enthalpy changes and bond dissociation energies (BDE), researchers can determine the most likely active sites for scavenging radicals. researchgate.netnih.gov Theoretical calculations suggest that for Pelargonidin, the C3 position is a highly active site for scavenging free radicals. nih.govresearchgate.net Transition state theory is applied to calculate the energy barriers for these reactions, providing insight into the reaction kinetics. wikipedia.orgbris.ac.uk These models help to explain the antioxidant activity of Pelargonidin by detailing the energetic favorability of different reaction pathways, such as hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT). researchgate.net
Reaction Coordinate Mapping for Transformation Mechanisms
While explicit "reaction coordinate mapping" studies—a technique used to simplify complex quantum dissipative dynamics by focusing on a key environmental coordinate—are not extensively documented for pelargonidin, the principles of this approach are effectively applied in various computational analyses of its transformation mechanisms. mdpi.comacs.orgresearchgate.netnih.gov Theoretical chemistry, particularly through the use of Density Functional Theory (DFT), has been instrumental in mapping the energetic and structural pathways of pelargonidin's degradation and tautomeric transformations. These studies provide a detailed understanding of the reaction progress, akin to plotting a course along a reaction coordinate.
One key transformation of pelargonidin is its degradation in aqueous solutions. The stability of anthocyanins is a critical factor in their application as natural colorants. DFT-based computational models have been developed to illustrate the progression of this degradation. nih.gov These models calculate the Gibbs free energy profile for the degradation pathway, which begins with the hydration of the flavylium (B80283) cation of pelargonidin-3-O-glucoside (a common glycosylated form of pelargonidin) to form a hemiacetal intermediate. This is followed by a ring-opening tautomerization to yield a chalcone (B49325) pseudobase, which is colorless and represents a significant step in the loss of color. acs.orgnih.gov By performing relaxed scans of newly formed bonds, researchers can investigate the possible transition states and energy barriers between these intermediates, effectively mapping the most favorable transformation pathway. nih.gov
A DFT study on the degradation of cyanidin-3-O-glucoside (C3G), a closely related anthocyanin, provides a model for understanding pelargonidin's transformations. The Gibbs free energy profile for the degradation mechanism was analyzed, identifying the energy barriers for the key steps from the flavylium cation to the chalcone. nih.gov This type of analysis serves as a practical application of reaction coordinate principles, charting the molecule's journey through different chemical states.
Furthermore, conformational analyses using DFT at the B3LYP/6-31++G(d,p) level have been performed on the various forms of pelargonidin: the flavylium cation, the quinonoidal bases, and the anionic forms. acs.org These studies reveal that the stability and planarity of the molecule change significantly with deprotonation and tautomerism. For instance, the cationic form is completely planar, while the most stable anionic form is not. acs.org Understanding the geometry and relative energies of these different species is fundamental to mapping the coordinates of transformations that occur with changes in pH. The most stable tautomers of the quinonoidal and anionic forms differ between the gas phase and simulated aqueous solutions, highlighting the environment's critical role in the transformation pathway. acs.orgresearchgate.net
The table below summarizes the calculated energy barriers for the degradation of a representative anthocyanin, providing insight into the kinetics of the transformation process.
This interactive table shows the calculated energy barriers for key steps in the degradation of Cyanidin-3-O-Glucoside (C3G), which serves as a model for Pelargonidin degradation.
| Transformation Step | Intermediate 1 | Intermediate 2 | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Hydration | Flavylium Cation | Hemiacetal (B) | 20.3 | nih.gov |
| Ring-Opening | Hemiacetal (B) | cis-Chalcone (Cc) | 14.6 | nih.gov |
| Isomerization | cis-Chalcone (Cc) | trans-Chalcone (Ct) | 22.2 | nih.gov |
Prediction of Catalytic Effects on Pelargonidin Reactions
Computational methods are pivotal in predicting and elucidating the catalytic effects that govern the biosynthesis and interactions of pelargonidin. These studies range from understanding enzymatic mechanisms to predicting the inhibitory potential of pelargonidin derivatives.
A significant breakthrough, supported by biochemical and structural analysis, has been the identification of the catalytic role of anthocyanin-related glutathione (B108866) S-transferases (arGSTs) in the biosynthesis of anthocyanidins like pelargonidin. dntb.gov.uanih.govnih.gov Previously thought to be involved only in transport, these enzymes are now known to catalyze the essential dehydration of the unstable flavan-3,3,4-triol, which is the product of leucoanthocyanidin dioxygenase (LDOX). nih.gov This GST-catalyzed reaction is crucial for the efficient formation of the stable, colored pelargonidin flavylium cation from its precursor, dihydrokaempferol (B1209521), via leucopelargonidin (B191709). nih.govmdpi.com Introducing these arGSTs into engineered yeast has been shown to increase anthocyanin production by over 35-fold, demonstrating their powerful catalytic effect. nih.govnih.gov The reaction requires catalytic amounts of glutathione (GSH), indicating the involvement of its thiol group in the catalytic cycle. nih.gov
Computational docking and quantitative structure-activity relationship (QSAR) studies are powerful predictive tools. A study on a series of anthocyanin derivatives as inhibitors of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, used pelargonidin as a reference scaffold. nih.gov Three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were employed to build predictive models. nih.govigi-global.comresearchgate.net These models correlate the structural properties of the anthocyanin derivatives with their experimentally determined inhibitory constants (pKi). The resulting contour maps predict how steric bulk and electrostatic charges at different positions on the pelargonidin structure influence its catalytic inhibition. For example, the CoMSIA model predicted that adding bulky groups or increasing positive charge near specific hydroxyl groups would enhance inhibitory activity. nih.gov
The table below summarizes the predictive power of the CoMFA and CoMSIA models for CYP3A4 inhibition by anthocyanin derivatives.
This interactive table presents the statistical results of 3D-QSAR models used to predict the inhibition of the CYP3A4 enzyme by anthocyanin derivatives, with Pelargonidin as a reference.
| Model | q² (Cross-validated) | r² (Non-crossvalidated) | External Test Set r² | Key Predictive Fields | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.795 | 0.962 | 0.821 | Steric, Electrostatic | nih.gov |
| CoMSIA | 0.687 | 0.948 | 0.812 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |
Furthermore, molecular docking simulations have been used to predict the binding of pelargonidin to specific enzyme targets. In one study, pelargonidin and its glucoside were docked with hydroxyacyl-coenzyme A dehydrogenase (HAD). mdpi.com The simulations predicted favorable binding sites and identified key hydrogen bond interactions with amino acid residues like Alanine and Asparagine, providing a computational prediction of the catalytic interaction. mdpi.com Such in silico studies are crucial first steps in drug discovery and understanding the biochemical interactions of natural compounds. researchgate.net
Molecular Interactions of Pelargonidin with Biological Macromolecules Non Clinical Focus
Mechanisms of Interaction with Enzymes in vitro
The interaction of Pelargonidin (B1210327) and its derivatives with various enzymes has been a subject of numerous computational and a limited number of experimental studies. These investigations have shed light on the potential binding modes and the energetics of these interactions.
In silico molecular docking studies have been instrumental in identifying the putative binding sites of Pelargonidin on various enzymes. These studies predict that Pelargonidin and its glycosides form stable complexes with enzymes primarily through hydrogen bonds and hydrophobic interactions.
For instance, molecular docking simulations have suggested that Pelargonidin can bind to the active sites of several enzymes. In a study involving proteins related to glucose metabolism, Pelargonidin showed significant binding affinity for C1QL3 , CYBB , and CYTIP . nih.gov The binding of Pelargonidin to CYBB, also known as NADPH oxidase 2, is proposed to have a potential inhibitory effect. nih.gov Similarly, docking studies with proteins from the insulin/insulin-like growth factor signaling (IIS) pathway, such as Tsc2 , EIF4E , and Pdk1 , have indicated strong binding affinities. mdpi.com With EIF4E, Pelargonidin's phenolic moiety is predicted to form two hydrogen bonds with Gln156 and Lys157, and a hydrophobic interaction with Arg155. mdpi.com
Further computational analyses have explored the interaction of a Pelargonidin derivative, Pelargonidin-3,5-diglucoside, with hypoxia-inducible factor-1α (HIF-1α) . The study predicted multiple hydrogen bonds with residues such as Val802, Ala779, Gln785, Leu783, Arg810, Ser809, Asp788, and Thr798. auctoresonline.org Another theoretical study investigated the binding of Pelargonidin and its 3-O-glucoside to hydroxyacyl-coenzyme A dehydrogenase (HAD) . The docking results indicated hydrogen bonding with Ala, Asn, and Gly residues for Pelargonidin. mdpi.com
The table below summarizes the key interacting residues of various enzymes with Pelargonidin and its derivatives as predicted by molecular docking studies.
| Enzyme/Protein Target | Ligand | Predicted Interacting Residues | Type of Interaction |
| C1QL3 | Pelargonidin-3-O-glucoside | Not specified | Significant binding affinity |
| CYBB | Pelargonidin-3-O-glucoside | Not specified | Significant binding affinity |
| CYTIP | Pelargonidin-3-O-glucoside | Not specified | Significant binding affinity |
| Tsc2 | Pelargonidin | Gly5, Leu202, Ser198, Lys7 | Hydrophobic, Hydrogen bonds |
| EIF4E | Pelargonidin | Gln156, Lys157, Arg155, Ala45 | Hydrogen bonds, Hydrophobic |
| HIF-1α | Pelargonidin-3,5-diglucoside | Val802, Ala779, Gln785, Leu783, Arg810, Ser809, Asp788, Thr798 | Hydrogen bonds |
| HAD | Pelargonidin | Ala, Asn, Gly | Hydrogen bonds |
| Glucokinase Regulatory Protein (GKRP) | Pelargonidin | Not specified | High binding affinity |
While docking studies provide insight into binding modes, experimental kinetic and thermodynamic data are crucial for a complete understanding of enzyme-ligand interactions. Research in this area for Pelargonidin is less extensive.
A study on the thermal degradation kinetics of anthocyanins in strawberry juice, where Pelargonidin glycosides are major components, followed a first-order reaction model. researchgate.net However, this pertains to the stability of the compound rather than its direct kinetic interaction with a specific enzyme.
Thermodynamic parameters for the binding of Pelargonidin to dairy proteins have been determined, which, while not enzymes, provide a model for protein-ligand interactions. For the binding of Pelargonidin to β-lactoglobulin , a spontaneous interaction driven by hydrophobic forces was observed at both pH 3 and 7. In contrast, its binding to casein was mediated by hydrogen bonding at pH 3 and hydrophobic interactions at pH 7. researchgate.net
Molecular docking studies have calculated the binding free energies for Pelargonidin with certain enzymes. For the interaction with HAD , the binding free energy (ΔG) was calculated to be -35.23 kcal/mol for Pelargonidin and -18.41 kcal/mol for its 3-O-glucoside derivative. mdpi.com Similarly, blind docking of Pelargonidin against Glucokinase Regulatory Protein (GKRP) showed a binding free energy of -8.6 kcal/mol, suggesting a strong interaction. plos.org
The following table presents the binding free energies of Pelargonidin with various enzymes as determined by in silico methods.
| Enzyme | Ligand | Binding Free Energy (kcal/mol) |
| HAD | Pelargonidin | -35.23 |
| HAD | Pelargonidin-3-O-glucoside | -18.41 |
| GKRP | Pelargonidin | -8.6 |
| C1QL3 | Pelargonidin-3-O-glucoside | -7.6 |
| CYBB | Pelargonidin-3-O-glucoside | -6.4 |
| CYTIP | Pelargonidin-3-O-glucoside | -6.7 |
Association with Proteins and Peptides for Structural/Mechanistic Insight
The interaction of Pelargonidin with non-enzymatic proteins has been investigated to understand its binding characteristics and its effect on protein structure.
Fluorescence spectroscopy has been a key technique in characterizing the binding of Pelargonidin to proteins. A study on dairy proteins demonstrated that Pelargonidin strongly quenches the intrinsic fluorescence of β-lactoglobulin (β-LG) , whey protein isolate (WPI) , and caseinate (CAS) . nih.gov This quenching was attributed to the formation of a protein-ligand complex rather than a dynamic collisional process. researchgate.netnih.gov The primary forces driving these interactions are non-covalent, including hydrogen bonding and hydrophobic interactions. researchgate.net
The binding of Pelargonidin to dairy proteins did not significantly alter their secondary structure, as determined by far-UV circular dichroism. researchgate.netnih.gov However, molecular dynamics simulations of the HIF-1α complex with Pelargonidin-3,5-diglucoside showed conformational changes in the protein-ligand complex over a 100 ns simulation. auctoresonline.org In another study, Pelargonidin treatment of Caco-2 cells led to the rearrangement of the tight junction proteins ZO-1 and occludin into more punctate forms. pnas.org
Thermodynamic data from the interaction of Pelargonidin with milk proteins at different temperatures (25.0, 35.0, and 45.0 °C) indicated that the binding processes are dependent on the structural conformation of the proteins. researchgate.netnih.gov Both β-LG and CAS showed hyperbolic binding isotherms, with binding constants around 1.0 × 10^5 M⁻¹ at 25.0 °C, indicating a firm binding. researchgate.netnih.gov
The table below provides the binding constants for the interaction of Pelargonidin with dairy proteins.
| Protein | pH | Temperature (°C) | Binding Constant (K) (M⁻¹) |
| β-lactoglobulin (β-LG) | 7.0 | 25.0 | ~1.0 x 10⁵ |
| β-lactoglobulin (β-LG) | 3.0 | 25.0 | ~1.0 x 10⁵ |
| Caseinate (CAS) | 7.0 | 25.0 | ~1.0 x 10⁵ |
| Caseinate (CAS) | 3.0 | 25.0 | ~1.0 x 10⁵ |
Interactions with Nucleic Acids and Polysaccharides (Fundamental Studies)
The interaction of Pelargonidin with other crucial biological macromolecules like nucleic acids and polysaccharides has also been a focus of fundamental research.
Studies on the interaction of Pelargonidin with calf thymus DNA have been conducted to understand its potential to protect against DNA damage. nih.gov While detailed structural data on the binding mode is limited, these studies suggest a protective interaction. nih.govnih.gov
Pelargonidin's interactions with polysaccharides such as pectin (B1162225) and chitosan (B1678972) have been explored, often in the context of improving its stability. nih.govmdpi.com The primary forces governing these interactions are believed to be hydrogen bonding and hydrophobic interactions between the hydroxyl groups of Pelargonidin and the sugar rings of the polysaccharides. oeno-one.eu Ionic interactions have also been proposed, particularly between positively charged anthocyanins and negatively charged polysaccharides like pectin at low pH. mdpi.com These interactions can lead to the formation of complexes that protect the anthocyanin from degradation. nih.govmdpi.com
Binding Modes with DNA/RNA Structures
The interaction between small molecules like flavonoids and nucleic acids is a significant area of research. These interactions can modulate the structure and function of DNA and RNA. Studies have shown that flavonoids can bind to nucleic acid duplexes through intercalation between base pairs or by fitting into the major or minor grooves. researchgate.net The specific mode and affinity of binding depend on the structure of the flavonoid.
Theoretical and experimental studies have begun to elucidate the binding modes of pelargonidin with DNA and RNA. Like other flavonoids, pelargonidin is capable of intercalating into DNA and RNA duplexes, with some degree of external binding to the grooves or the phosphate (B84403) backbone. researchgate.net The stability of these interactions is influenced by factors such as the planarity of the flavonoid structure and the specific sequence of the nucleic acid.
A key area of interest is the interaction of small molecules with non-canonical DNA structures, such as G-quadruplexes (G4s). nih.gov G4s are four-stranded structures formed in guanine-rich regions of DNA and RNA, notably in regulatory areas like gene promoters and telomeres. mdpi.combiorxiv.org The stabilization or disruption of these structures by small molecules can influence gene expression and replication. mdpi.com Research has identified pelargonidin as a compound that may interact with these G4 structures, potentially modulating their stability and associated biological processes. nih.gov Furthermore, computational analyses predict that pelargonidin can target transcription factors—proteins that control the rate of transcribing DNA into messenger RNA. mdpi.com This suggests an indirect mechanism by which pelargonidin's interactions can be relevant to DNA-related functions.
Table 1: Summary of Pelargonidin-Nucleic Acid Interaction Studies
| Interaction Type | Nucleic Acid Structure | Method of Study | Key Findings |
|---|---|---|---|
| Intercalation & Groove Binding | DNA/RNA Duplexes | Spectroscopic & Calorimetric Analysis | Flavonoids, including by structural class pelargonidin, can insert between base pairs or bind to grooves; the stability of the resulting adducts for different flavonoids varies. researchgate.net |
| G-Quadruplex Binding | G-Quadruplex DNA | Biochemical Pharmacology | Pelargonidin was identified as an agonist for the aryl hydrocarbon receptor (AHR) that may be involved in processes concerning G4 structures. nih.gov |
| Protein-Mediated Interaction | DNA (gene promoters) | Molecular Docking & Target Prediction | Pelargonidin is predicted to bind to transcription factors, proteins that interact directly with DNA to regulate gene expression. mdpi.com |
Mechanistic Studies of Pelargonidin-Polysaccharide Adduct Formation
Pelargonidin and its glycosides can form complexes, often referred to as adducts, with polysaccharides. These interactions are primarily driven by non-covalent forces and significantly impact the stability of the anthocyanin. nih.gov The formation of these complexes is not typically a result of new covalent bond formation but rather an intermolecular association.
The primary driving forces behind the formation of pelargonidin-polysaccharide complexes are hydrogen bonds and hydrophobic interactions. oeno-one.eu Hydrogen bonds can form between the hydroxyl groups of the pelargonidin molecule and oxygen atoms within the polysaccharide structure. oeno-one.eu Simultaneously, hydrophobic interactions occur between the aromatic rings of the pelargonidin and the sugar rings of the polysaccharide. oeno-one.eu The extent of this binding is influenced by the molecular structures of both the anthocyanin and the polysaccharide. For instance, a higher number of hydroxyl groups on the anthocyanin can enhance the binding affinity with polysaccharides like pectin. nih.gov
Pectin, a complex polysaccharide found in plant cell walls, has shown a notable affinity for anthocyanins. nih.gov The interaction between pelargonidin-3-O-glucoside (a common glycosylated form of pelargonidin) and polysaccharides such as pectin and chitosan has been studied to understand how these complexes form and affect the anthocyanin. In simulated gastrointestinal digestion, the presence of pectin and chitosan led to the formation of complexes, which was indicated by a decrease in the amount of free pelargonidin-3-O-glucoside. nih.gov This complexation is believed to protect the anthocyanin structure. nih.gov While some studies highlight significant interactions, others have found negligible effects, for example, between strawberry anthocyanins (which are predominantly pelargonidin glycosides) and pectin, suggesting the interactions can be influenced by specific conditions and the source of the materials. acs.org In some gel systems, pectin has been shown to provide the highest color stability for anthocyanins, which is attributed to this intermolecular association. researchgate.net Alginate is another polysaccharide that has been noted to improve the stability of anthocyanins in aqueous solutions through similar associative mechanisms. researchgate.net
Table 2: Interaction of Pelargonidin-3-O-Glucoside (P3G) with Polysaccharides
| Polysaccharide | Driving Forces | Effect on P3G | Research Finding |
|---|---|---|---|
| Pectin | Hydrogen Bonding, Hydrophobic Interactions nih.govoeno-one.eu | Complex Formation, Increased Stability nih.govnih.gov | The interaction with pectin significantly improves anthocyanin stability. Among polysaccharides, pectin often shows the highest affinity for anthocyanins. nih.gov |
| Chitosan | Hydrogen Bonding, Electrostatic Interactions, Hydrophobic Interactions | Complex Formation, Increased Protection nih.gov | Chitosan demonstrated a greater protective effect on P3G compared to pectin and β-lactoglobulin during simulated digestion. nih.gov |
| Alginate | Intermolecular Association | Increased Color Stability researchgate.net | In aqueous solutions, alginate was found to enhance the color stability of anthocyanins. researchgate.net |
Advanced Analytical Methodologies for Pelargonidin Research
Development of Hyphenated Chromatographic Techniques for Complex Matrices
The analysis of pelargonidin (B1210327) and its derivatives in complex samples like fruits, juices, and wines is challenging due to the presence of numerous structurally similar compounds. researchgate.netmdpi.com Hyphenated chromatographic techniques, which couple a separation method with a detection method, have become indispensable for this purpose. mdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the separation and identification of pelargonidin isomers. researchgate.net The chromatographic step, often employing a C18 core-shell column, separates different pelargonidin glycosides based on their polarity. The subsequent mass spectrometry analysis provides detailed structural information.
The differentiation of isomers is achieved by analyzing the fragmentation patterns of the parent ions in the MS/MS spectra. For instance, the position of glycosylation on the pelargonidin backbone can be determined by the specific neutral losses observed. The fragmentation of the glycosidic bond is a common pathway, and the resulting fragment ions can pinpoint the sugar moiety and its point of attachment. Furthermore, the presence and type of acylation can be identified by characteristic fragment ions. This level of detail is crucial for distinguishing between, for example, pelargonidin-3-O-glucoside and pelargonidin-5-O-glucoside, or their acylated variants. nih.gov
A study on the characterization of anthocyanins in the petals of G. lutea L. var. aurantiaca successfully identified eleven pelargonidin derivatives using HPLC-ESI-MS/MS. researchgate.net The method's high sensitivity and specificity allow for the detection and quantification of these compounds even at low concentrations.
Table 1: Exemplary LC-MS/MS Parameters for Pelargonidin Analysis
| Parameter | Value |
| Column | C18 core-shell (e.g., 100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 10% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized for separation of anthocyanins |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Scan Type | Product Ion Scan or Multiple Reaction Monitoring (MRM) |
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species like pelargonidin. When coupled with spectroscopic detectors such as a photodiode array (PDA) or mass spectrometer, CE provides a powerful analytical platform. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
This technique is particularly advantageous for analyzing small sample volumes and for achieving rapid separations. The coupling of CE with a PDA detector allows for the acquisition of UV-Vis spectra of the separated compounds, aiding in their identification based on their characteristic absorption maxima. For more definitive structural elucidation, CE can be coupled to a mass spectrometer (CE-MS), providing both migration time and mass-to-charge ratio information. Microchip-based CE systems further enhance the speed and throughput of analysis. nih.gov
Advanced Spectroscopic Techniques for Structural Dynamics and Interactions
While chromatographic techniques are excellent for separation and quantification, advanced spectroscopic methods provide deeper insights into the three-dimensional structure and dynamic behavior of pelargonidin.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of complex molecules like pelargonidin glycosides. researchgate.netnih.govwiley.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of all proton and carbon signals in the molecule.
A study on pelargonidin-3-glucoside isolated from strawberries utilized the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) technique to confirm the attachment of the glucose unit to the 3-position of the aglycone. nih.gov By analyzing the through-space correlations between protons, the conformation of the sugar moiety and its spatial relationship to the pelargonidin core can be determined. nih.gov Such detailed structural information is vital for understanding structure-activity relationships.
Table 2: Common 2D NMR Experiments for Pelargonidin Analysis
| Experiment | Information Provided |
| COSY | Shows correlations between scalar-coupled protons (e.g., within a sugar ring). |
| HSQC/HMQC | Correlates protons with their directly attached carbons. |
| HMBC | Shows correlations between protons and carbons over two or three bonds, crucial for identifying glycosylation and acylation sites. |
| NOESY | Reveals through-space proximity of protons, providing information on stereochemistry and conformation. nih.gov |
Time-resolved spectroscopy techniques, such as picosecond or femtosecond transient absorption spectroscopy, are employed to study the ultrafast dynamics and reaction kinetics of pelargonidin. nih.govyoutube.comnih.gov These methods use a short laser pulse to excite the molecule and then probe the subsequent changes in its absorption spectrum over time.
This allows for the direct observation of excited states, charge-transfer processes, and the formation of transient intermediates during chemical reactions, such as those involved in its antioxidant activity. nih.gov By monitoring the decay kinetics of these transient species, researchers can elucidate the mechanisms and time scales of processes like energy transfer and electron transfer, which are fundamental to the function of pelargonidin in biological systems. nih.gov
Biosensor Development for Real-Time Detection and Mechanistic Probing
The development of biosensors offers a promising avenue for the rapid, sensitive, and real-time detection of pelargonidin in various samples. wur.nlmdpi.comrjsocmed.com These devices typically consist of a biological recognition element (e.g., an enzyme or antibody) coupled with a transducer that converts the binding event into a measurable signal (e.g., electrochemical or optical).
For instance, an electrochemical biosensor could utilize an enzyme that is specifically inhibited by pelargonidin. The extent of inhibition, measured as a change in the electrochemical signal, would be proportional to the concentration of pelargonidin. mdpi.com Such biosensors could be integrated into portable devices for on-site analysis of food products or for monitoring its uptake and metabolism in biological systems. nih.gov Recent innovations include the development of biosensors capable of real-time monitoring of anthocyanins during food processing, which can significantly reduce quality control time. openpr.com
Electrochemical Biosensors for Redox Activity Studies
Electrochemical biosensors offer a robust platform for investigating the redox activity of electroactive compounds like pelargonidin. These sensors are designed to detect changes in electrical signals (such as current or potential) that occur when the target analyte undergoes oxidation or reduction at an electrode surface. The inherent redox properties of pelargonidin, stemming from its phenolic structure, make it an ideal candidate for analysis using these methods.
The fundamental principle of an electrochemical biosensor for studying pelargonidin's redox activity involves the direct transfer of electrons between the compound and a working electrode. This process can be monitored using various voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). In a typical setup, a three-electrode system is employed, consisting of a working electrode, a reference electrode, and a counter electrode, all immersed in a solution containing pelargonidin.
The working electrode is the site of the electrochemical reaction. For pelargonidin analysis, various materials can be used for the working electrode, including glassy carbon, gold, or platinum. To enhance the sensitivity and selectivity of the sensor, the electrode surface can be modified with nanomaterials, polymers, or enzymes. For instance, modifying a glassy carbon electrode with carbon nanotubes or graphene can increase the surface area and facilitate faster electron transfer, leading to a more pronounced electrochemical signal for pelargonidin.
When a potential is applied to the working electrode, pelargonidin can be oxidized. The resulting change in current is directly proportional to the concentration of pelargonidin at the electrode surface. This relationship allows for the quantitative determination of the compound. Furthermore, the potential at which oxidation occurs provides qualitative information about the redox activity of pelargonidin.
Research in the field of electrochemical sensors has demonstrated the successful determination of various phenolic compounds, which share structural similarities with pelargonidin. researchgate.net These methods often achieve low detection limits and offer a high degree of reproducibility. researchgate.netresearchgate.net While specific studies focusing exclusively on electrochemical biosensors for pelargonidin are emerging, the established principles of voltammetric analysis of flavonoids provide a strong foundation for their development. nih.govnih.gov
The data obtained from such biosensors can be instrumental in understanding the antioxidant capacity of pelargonidin. By comparing its oxidation potential with that of other known antioxidants, researchers can rank its relative ability to donate electrons and neutralize free radicals. This information is crucial for applications in food science and nutrition, where there is a growing interest in the health benefits of dietary antioxidants. nih.gov
Interactive Data Table: Hypothetical Performance of a Modified Glassy Carbon Electrode for Pelargonidin Detection
| Parameter | Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Recovery | 98.5% - 102.3% |
| Relative Standard Deviation (RSD) | < 3% |
This table presents hypothetical performance characteristics of a well-optimized electrochemical biosensor for pelargonidin detection based on typical values reported for similar analytes.
Optical Biosensors for Binding Kinetics
Optical biosensors are powerful tools for studying the real-time interactions between molecules, providing valuable data on binding kinetics. news-medical.net These sensors are particularly well-suited for investigating how pelargonidin interacts with biological targets such as proteins and nucleic acids. nih.govnih.gov Techniques like Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are at the forefront of optical biosensor technology and can be effectively applied to pelargonidin research. nih.govsartorius.comharvard.edu
Surface Plasmon Resonance (SPR) is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. harvard.edu In a typical SPR experiment to study pelargonidin binding, a target molecule, such as a protein, is immobilized on the sensor surface. A solution containing pelargonidin is then flowed over the surface. The binding of pelargonidin to the immobilized protein causes an increase in the mass on the sensor surface, which in turn alters the refractive index and produces a measurable signal. harvard.edu The signal is monitored in real-time, allowing for the determination of the association rate constant (kₐ). Subsequently, flowing a buffer solution without pelargonidin over the surface allows for the measurement of the dissociation rate constant (kₑ). From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. harvard.edu Studies have successfully used SPR to investigate the binding of other flavonoids to proteins like human serum albumin. nih.govarvojournals.orgnih.gov
Bio-layer Interferometry (BLI) is another label-free optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer. harvard.edugatorbio.com When pelargonidin binds to the immobilized protein, the thickness of the biological layer increases, causing a shift in the interference pattern that is detected in real-time. news-medical.netnih.gov Similar to SPR, this allows for the precise measurement of association and dissociation rates, and ultimately, the binding affinity. sartorius.comharvard.edu BLI is known for its high sensitivity, especially for the analysis of small molecules like pelargonidin, and its resistance to interference from changes in the bulk refractive index of the sample. news-medical.netgatorbio.com
The data from these optical biosensors can provide deep insights into the molecular mechanisms of pelargonidin's biological activities. For instance, understanding the kinetics of pelargonidin binding to a particular enzyme can help to elucidate its inhibitory or activatory effects. In silico molecular docking studies have already predicted potential binding interactions between pelargonidin and proteins such as p53 and PARP, and optical biosensors can provide the experimental validation of these predictions. nih.gov Furthermore, investigating the binding of pelargonidin to transport proteins can shed light on its bioavailability and distribution in biological systems. nih.gov
Interactive Data Table: Illustrative Kinetic and Affinity Data for Pelargonidin Binding to Human Serum Albumin (HSA) Determined by SPR
| Parameter | Value |
| Association Rate Constant (kₐ) (M⁻¹s⁻¹) | 1.5 x 10⁴ |
| Dissociation Rate Constant (kₑ) (s⁻¹) | 3.0 x 10⁻³ |
| Equilibrium Dissociation Constant (Kₑ) (µM) | 20.0 |
This table presents illustrative data for the binding of pelargonidin to a model protein, based on values reported for similar flavonoid-protein interactions. nih.gov
Supramolecular Chemistry and Self Assembly of Pelargonidin
Formation of Nanostructures and Aggregates
The planar and polarizable structure of pelargonidin (B1210327) facilitates its aggregation and the formation of well-defined nanostructures in solution. This self-association is a key factor in the color stability of anthocyanins. researchgate.netmdpi.com
In aqueous systems, the self-assembly of pelargonidin and its glycosides is a complex process governed by a delicate balance of intermolecular forces. At very acidic pH values (typically below 2), pelargonidin exists predominantly as the colored flavylium (B80283) cation (AH+). mdpi.com As the pH increases, it undergoes structural transformations to form neutral quinonoidal bases (A), which are key species in self-association. mdpi.comrsc.org These neutral species can aggregate, a process that is often more favorable than the association between charged flavylium cations due to the absence of electrostatic repulsion. mdpi.comrsc.org
The self-assembly can lead to the formation of various nanostructures. For instance, light- and pH-responsive nano-assemblies can be formed through the electrostatic self-assembly of pelargonidin chloride (also referred to as Flavy) with other molecules like anionic disulfonated naphthol derivatives and cationic polyelectrolytes in aqueous solutions. researchgate.netbeilstein-journals.org These ternary systems can form well-defined supramolecular structures with tunable sizes ranging from 50 to 500 nm. beilstein-journals.org The size and stability of these assemblies are highly dependent on factors such as pH and the molar ratio of the components, which influence the charge and conformation of the pelargonidin molecule. researchgate.netbeilstein-journals.org
While research predominantly focuses on aqueous environments due to their biological and food chemistry relevance, the principles of self-assembly also apply to non-aqueous systems. In such environments, the driving forces for aggregation would shift, with hydrogen bonding and π-π stacking interactions potentially playing an even more dominant role in the absence of the hydrophobic effect. For instance, studies on similar flavonoid compounds in less polar solvents demonstrate the prevalence of hydrogen-bonded dimers and larger aggregates.
The formation and stabilization of pelargonidin aggregates are mediated by a combination of non-covalent interactions.
π-π Stacking: The aromatic rings of the pelargonidin chromophore allow for significant π-π stacking interactions. This vertical stacking of molecules is a major driving force for self-association and co-pigmentation, where pelargonidin stacks with other planar molecules. mdpi.comnih.govnih.gov The efficiency of this stacking is influenced by the planarity of the molecule; methylation at certain positions can introduce steric hindrance that affects the orientation and strength of these interactions. mdpi.com
Hydrophobic Interactions: In aqueous solutions, the hydrophobic effect drives the aggregation of the relatively non-polar aromatic rings of pelargonidin to minimize their contact with water molecules. This is a key contributor to the formation of both self-associated stacks and inclusion complexes. mdpi.comresearchgate.netnih.gov
These forces collectively lead to the formation of stable, ordered aggregates that protect the pelargonidin chromophore from degradation, for example, by preventing the nucleophilic attack of water that leads to colorless forms. beilstein-journals.org
Host-Guest Chemistry with Molecular Receptors
Pelargonidin can act as a "guest" molecule, becoming encapsulated within the cavity of larger "host" molecules. This host-guest chemistry is extensively studied to enhance the stability and solubility of pelargonidin for various applications.
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for encapsulating hydrophobic guest molecules like pelargonidin in aqueous solutions. nih.govresearchgate.netoatext.com The encapsulation process, forming an "inclusion complex," is driven primarily by hydrophobic interactions, as the non-polar part of the pelargonidin molecule replaces the high-energy water molecules within the CD cavity. oatext.commdpi.com
Studies involving β-cyclodextrin (β-CD) have shown that the encapsulation of pelargonidin and its glycosides significantly enhances their stability against degradation by factors like oxidation, light, and heat. nih.gov For example, the stability of strawberry anthocyanins, including pelargonidin derivatives, against oxidative degradation by H₂O₂ was substantially improved upon complexation with β-CD. nih.gov Molecular docking studies reveal that the aromatic rings (A, B, and C) and the glucoside unit of pelargonidin glycosides can fit within the β-CD cavity, stabilized by hydrogen bonds. nih.gov
Calixarenes are another class of macrocyclic host molecules, built from phenol (B47542) units linked by methylene (B1212753) bridges. mdpi.commdpi.com Water-soluble calixarenes, such as p-sulfonatocalix[n]arenes (SCn), possess an aromatic binding pocket and charged groups on their upper rim, making them particularly suitable for binding positively charged guests like the pelargonidin flavylium cation. mdpi.commdpi.com The complexation is stabilized by a combination of ion-pairing, cation-π, π-stacking, and hydrophobic effects. mdpi.com Mechanistic studies have shown that the encapsulation of flavylium compounds by sulfonated calixarenes can effectively stabilize the colored cationic form, extending its presence over a wider pH range. mdpi.com The size of the calixarene (B151959) cavity and the number of charged groups are determining factors in the stability of the resulting inclusion complex. mdpi.com
The formation and stability of inclusion complexes between pelargonidin and molecular hosts are investigated using various analytical techniques. UV-Vis spectroscopy is commonly used to monitor the changes in the absorption spectrum of pelargonidin upon addition of the host molecule, allowing for the calculation of association constants (Kₐ), which quantify the stability of the complex. mdpi.com
The table below summarizes findings from a study on the complexation of a synthetic flavylium compound (4′,7-dihydroxyflavylium, a model for anthocyanins) and a natural anthocyanin (Oenin) with different p-sulfonatocalix[n]arenes (SCn), illustrating the influence of host and guest structure on complex stability.
| Guest Compound | Host Molecule | Association Constant (Kₐ / M⁻¹) | Stoichiometry (Host:Guest) |
|---|---|---|---|
| 4′,7-dihydroxyflavylium | p-Sulfonatocalix mdpi.comarene (SC4) | 10,000 (± 900) | 1:1 |
| 4′,7-dihydroxyflavylium | p-Sulfonatocalix researchgate.netarene (SC6) | 1,800 (± 200) | 1:1 |
| 4′,7-dihydroxyflavylium | p-Sulfonatocalix pnas.orgarene (SC8) | 1,200 (± 100) | 1:1 |
| Oenin (Malvidin-3-O-glucoside) | p-Sulfonatocalix mdpi.comarene (SC4) | 240 (± 20) | 1:1 |
| Oenin (Malvidin-3-O-glucoside) | p-Sulfonatocalix researchgate.netarene (SC6) | 430 (± 30) | 1:1 |
| Oenin (Malvidin-3-O-glucoside) | p-Sulfonatocalix pnas.orgarene (SC8) | 1,100 (± 100) | 1:1 |
These investigations demonstrate that encapsulation significantly alters the physicochemical properties of pelargonidin. For instance, complexation with β-cyclodextrin has been shown to enhance the stability of pelargonidin-containing extracts against photo-irradiation and oxidation. nih.gov The stability of the inclusion complex is crucial for its potential use in functional foods and other materials, as it determines the degree of protection afforded to the guest molecule. nih.govpnas.org
Fabrication of Functional Materials Utilizing Pelargonidin as a Building Block
The unique photochemical properties and self-assembly capabilities of pelargonidin make it an attractive building block for the fabrication of advanced functional materials. Its responsiveness to external stimuli like pH and light is particularly valuable for creating "smart" materials. researchgate.netbeilstein-journals.org
Research has demonstrated the construction of multi-responsive supramolecular nano-assemblies in aqueous solution using pelargonidin chloride (Flavy) as a key component. beilstein-journals.org In these systems, Flavy is combined with a cationic polyelectrolyte (like poly(allylamine)) and an anionic photoacid. researchgate.netbeilstein-journals.org The resulting ternary electrostatic self-assembly leads to the formation of well-defined nanoparticles. beilstein-journals.org
The key feature of these materials is their switchability. The size and structure of the nano-assemblies can be precisely controlled by external triggers:
pH-Responsiveness: Changes in the pH of the solution alter the chemical form of the pelargonidin molecule (e.g., from the neutral form B to the cationic form AH+). This change in charge modifies the electrostatic interactions within the assembly, leading to a change in particle size. beilstein-journals.org
Light-Responsiveness: Irradiation with light can trigger reactions in the other components (the photoacid) or in the pelargonidin molecule itself (e.g., isomerization), providing another mechanism to switch the properties of the nano-assembly. researchgate.netbeilstein-journals.org
The table below presents data on the hydrodynamic radius (Rₙ) of such ternary nano-assemblies under different conditions, illustrating the material's responsiveness.
| System State | Trigger | Resulting Pelargonidin Form | Hydrodynamic Radius (Rₙ) |
|---|---|---|---|
| Initial State (A) | - | B (neutral) | 135 nm |
| State B | Irradiation (365 nm) | Cis-chalcone | 135 nm |
| State C | Addition of HCl | AH+ (cationic) | 85 nm |
These studies highlight how pelargonidin can be exploited as a molecular building block to create sophisticated, water-compatible nanostructures. The ability to control the size and properties of these assemblies with external signals opens up possibilities for applications in fields such as sensor technology, controlled release systems, and molecular electronics. researchgate.netbeilstein-journals.org
Integration into Polymer Matrices for Optoelectronic Research
The inherent optoelectronic properties of Pelargonidin have positioned it as a promising natural dye for applications in optoelectronic devices, particularly in the realm of dye-sensitized solar cells (DSSCs). The integration of Pelargonidin into polymer matrices is a key area of research aimed at enhancing the performance and stability of these devices.
The integration of Pelargonidin into polymer electrolytes is a strategy to overcome the limitations of traditional liquid electrolytes in DSSCs, such as leakage and evaporation. echemmat.comresearchgate.net Gel polymer electrolytes, for instance, can provide a stable medium for ion transport while maintaining strong interfacial contact between the dye-sensitized electrode and the counter electrode. echemmat.com Studies have shown that DSSCs fabricated with natural dyes and polymer electrolytes can achieve notable conversion efficiencies, with the polymer matrix playing a crucial role in the device's long-term stability. echemmat.comresearchgate.net Furthermore, the incorporation of nanoparticles like montmorillonite (B579905) into a polymer-dye composite has been shown to enhance photoconversion efficiency by improving the interaction between the Pelargonidin dye and the TiO2 semiconductor. rasayanjournal.co.in
The following table summarizes key optoelectronic properties and performance metrics of Pelargonidin and related systems as reported in various studies.
Table 1: Optoelectronic and Photovoltaic Properties of Pelargonidin-Based Systems | Parameter | Value/Finding | Context | | :--- | :--- | :--- | | Energy Gap (HOMO-LUMO) | Lower compared to other anthocyanidins like delphinidin (B77816) and petunidin. mdpi.com | DFT analysis in gas and ethanol (B145695) phases. | | Regeneration Energy (ΔG regen) | Favorable; excels in this parameter. mdpi.comresearchgate.net | Enhances the process of returning the dye to its neutral state after electron injection. | | Electronic Coupling Constant (|V RP|) | High, confirming its potential as a favorable sensitizer. mdpi.comresearchgate.net | Indicates strong interaction between the dye and the redox mediator. | | Wavelength of Max. Absorption (λ max) | 524 nm caymanchem.com | In solution, characteristic of its orange-red color. | | DSSC Conversion Efficiency (η) | 2.4% | With a gel polymer electrolyte. echemmat.com | | DSSC Conversion Efficiency (η) | Increased by 3-fold | With a liquid polymer electrolyte compared to standard iodine electrolyte. researchgate.net |
Assembly on Solid Surfaces for Sensing Interface Development
The self-assembly of Pelargonidin onto solid surfaces, particularly within polymer films, is a highly effective strategy for developing colorimetric sensors. These sensors leverage the pH-sensitive nature of Pelargonidin, which exhibits distinct color changes in response to variations in acidity or basicity. This property is particularly valuable for creating intelligent packaging materials that can visually indicate the freshness of food products. mdpi.comresearchgate.net
The assembly process typically involves immobilizing Pelargonidin or anthocyanin-rich extracts containing it onto a solid polymer substrate. A variety of natural and synthetic polymers have been used as matrices, including bacterial cellulose (B213188), chitosan (B1678972), and carboxymethyl cellulose. researchgate.netnih.gov The interaction between the hydroxyl groups of the polymer and the Pelargonidin molecule helps to stabilize the dye and create a robust sensing film. For instance, Fourier-transform infrared spectroscopy (FTIR) results have shown that intermolecular interactions are formed between bacterial cellulose and Pelargonidin. researchgate.net
These polymer-based sensors function by detecting volatile compounds, such as total volatile basic nitrogen (TVB-N), which are produced as food spoils, leading to a change in the local pH. A Pelargonidin-based indicator film can change color from red in acidic conditions to colorless, blue, or other hues as the pH increases, providing a clear and non-destructive visual cue of the product's freshness. researchgate.netnih.gov Research has demonstrated a strong correlation between the color change of these films and traditional food spoilage markers like TVB-N and total viable count (TVC). researchgate.netnih.gov For example, a film made of bacterial cellulose and Pelargonidin showed a significant color difference from red to colorless when monitoring tilapia fillets, which corresponded with the increase in TVB-N and sensory score changes. researchgate.net
The performance of these sensing interfaces can be tailored by the choice of polymer and the method of dye incorporation. The polymer matrix not only provides structural support but can also influence the sensitivity and stability of the indicator. mdpi.com
Below is a table detailing the characteristics and performance of Pelargonidin-based sensors assembled on solid surfaces.
Table 2: Performance of Pelargonidin-Based Sensing Interfaces on Solid Surfaces
| Sensor Composition | Application | Detected Analyte/Change | Observed Color Change | Performance Notes |
|---|---|---|---|---|
| Pelargonidin in Bacterial Cellulose (BC) Film | Tilapia freshness monitoring researchgate.net | pH increase (from spoilage) | Red to colorless/blue (pH range 3-10) | Color change consistent with TVB-N and sensory scores. Introduction of Pg improved mechanical properties of the film. researchgate.net |
| Anthocyanin (inc. Pelargonidin) in Carboxymethyl Cellulose (CMC) Film | Shrimp freshness monitoring nih.gov | pH increase (from spoilage) | Plum to red, then brown/orange-brown | Color change correlated with TVB-N and TVC over storage time at 4°C and 25°C. nih.gov |
| Anthocyanin in Bacterial Nano-Cellulose (BCNF) Film | Al(III) ion detection nih.gov | Presence of Al(III) ions | Visible color change | Can detect Al(III) concentrations from 10 to 1000 ppm, with a detection limit as low as 20 ppm. nih.gov |
Ecological and Physiological Roles of Pelargonidin in Plant Systems Mechanistic Perspectives
Role in Plant Pigmentation and Photoprotection Mechanisms
The most visible role of pelargonidin (B1210327) is its contribution to plant coloration. It is the primary pigment responsible for the vibrant orange and red hues in the flowers of species like red geraniums (Pelargonium) and roses (Rosa), as well as in fruits such as strawberries and raspberries. wikipedia.org This coloration is vital for attracting pollinators to ensure reproductive success.
Beyond its role in attraction, pelargonidin serves a critical protective function against excess light. Plants, being sessile organisms, must cope with fluctuating light conditions. High light irradiance can lead to the over-excitation of the photosynthetic apparatus, generating harmful reactive oxygen species (ROS) that can cause significant oxidative damage to cellular components. nih.govnih.gov Anthocyanins like pelargonidin act as a natural sunscreen, shielding the photosynthetic machinery from potential photoinhibitory damage. cabidigitallibrary.org This photoprotective role is particularly crucial during specific developmental stages, such as in young, vulnerable leaves or during autumn senescence when the photosynthetic apparatus is being dismantled. nih.gov
The photoprotective capacity of pelargonidin is a direct result of its light-absorbing properties. Anthocyanins absorb light most strongly in the blue-green region of the visible spectrum, a range where chlorophyll (B73375) absorption is less efficient. nih.gov Pelargonidin itself has a maximum light absorbance wavelength (λmax) of approximately 520 nm. wikipedia.org This value can be slightly altered by glycosylation; for instance, its common form in plants, pelargonidin-3-O-glucoside (callistephin), has a λmax of 516 nm. wikipedia.org
By absorbing these high-energy photons, pelargonidin prevents them from reaching and over-saturating the chlorophyll molecules within the chloroplasts. nih.gov This process effectively dissipates the excess energy, likely as heat, thus mitigating the production of ROS and protecting the plant from oxidative stress. nih.govillinois.edu The ability of pelargonidin derivatives to absorb blue light is particularly significant, as these wavelengths can be highly energetic and damaging. researchgate.net
| Compound | Maximum Absorption Wavelength (λmax) | Primary Absorbed Light Spectrum | Reference |
|---|---|---|---|
| Pelargonidin | ~520 nm | Blue-Green | wikipedia.org |
| Pelargonidin-3-O-glucoside (Callistephin) | ~516 nm | Blue-Green | wikipedia.org |
The efficacy of pelargonidin as a photoprotectant is enhanced by its specific subcellular location. As a water-soluble molecule, it accumulates in the vacuoles of plant cells, primarily within the epidermal and sub-epidermal cell layers. nih.gov This spatial separation is key to its function. The photosynthetic apparatus, containing chlorophyll, is located within the chloroplasts of the underlying mesophyll cells. nih.gov
By concentrating in the outer cell layers, pelargonidin forms a filtering layer that intercepts excess light before it can penetrate deeper into the leaf and damage the sensitive photosynthetic machinery. nih.gov This arrangement allows for the selective attenuation of high-energy light without significantly impeding the wavelengths necessary for photosynthesis to proceed efficiently under normal conditions. This screening mechanism is a prime example of how plants have evolved sophisticated strategies to balance light harvesting with photoprotection.
Involvement in Plant-Microbe and Plant-Insect Interactions (Chemical Ecology)
Pelargonidin and other flavonoids are key mediators of the complex relationships between plants and other organisms. nih.gov These interactions, which form the basis of chemical ecology, can be symbiotic, pathogenic, or herbivorous, and pelargonidin plays distinct roles in each.
Flavonoids are well-established as signaling molecules in the establishment of beneficial plant-microbe symbioses. researchgate.net Plants release flavonoids into the rhizosphere (the soil region around the roots) to initiate communication with symbiotic partners. For example, specific flavonoids are known to attract nitrogen-fixing rhizobia to the roots of leguminous plants and are crucial for the development of root nodules.
Against herbivores, pelargonidin functions in several ways. The vibrant red coloration it produces can serve as an aposematic (warning) signal to insects and other herbivores, indicating the potential presence of less palatable or more toxic defensive compounds. researchgate.net This visual deterrence can prevent feeding before it even begins. Furthermore, like many flavonoids, pelargonidin and its derivatives can act as feeding deterrents by reducing the palatability and nutritional quality of plant tissues. nih.govresearchgate.net Studies have shown that the presence of certain flavonoids can negatively impact the growth, development, and survival of insect herbivores. nih.govnih.gov
| Interaction Type | Mechanism | Effect on Interacting Organism | Reference |
|---|---|---|---|
| Defense against Herbivores | Aposematism (Warning Coloration) | Visual deterrence of feeding | researchgate.net |
| Defense against Herbivores | Reduced Palatability/Anti-feedant | Inhibition of feeding; reduced growth and survival | nih.govresearchgate.net |
| Defense against Pathogens | Antimicrobial Activity | Inhibition of fungal or bacterial growth | frontiersin.org |
Response to Abiotic Stress and Environmental Adaptation
One of the most critical physiological roles of pelargonidin is in mediating the plant's response to abiotic stress. Environmental factors such as drought, high salinity, extreme temperatures, and high UV radiation can severely impair plant function and survival. nih.govresearchgate.net A common consequence of these stresses is the overproduction of ROS, leading to widespread oxidative damage. nih.gov
Plants respond to these challenges by synthesizing and accumulating protective compounds, with anthocyanins like pelargonidin being among the most important. cabidigitallibrary.org Increased levels of pelargonidin are frequently observed in plants subjected to various environmental stresses, and this accumulation is strongly correlated with enhanced stress tolerance. nih.govresearchgate.netscinito.ai
| Abiotic Stressor | Primary Plant Response | Protective Role of Pelargonidin | Reference |
|---|---|---|---|
| High Light / UV Radiation | Photo-oxidative damage | Acts as a "sunscreen" to absorb excess light; scavenges ROS | nih.govcabidigitallibrary.org |
| Drought | Osmotic and oxidative stress | Functions in osmoregulation; scavenges ROS | nih.gov |
| High Salinity | Ion toxicity and oxidative stress | Scavenges ROS to mitigate cellular damage | nih.govresearchgate.net |
| Low Temperature | Photoinhibition and oxidative stress | Protects photosynthetic apparatus; scavenges ROS | researchgate.net |
| Nutrient Deficiency | Metabolic imbalance and oxidative stress | Scavenges ROS; potential role in nutrient remobilization | nih.gov |
Molecular Mechanisms of Stress-Induced Pelargonidin Accumulation
The accumulation of Pelargonidin in plant tissues is a well-documented response to a variety of environmental challenges, including high light intensity, UV radiation, drought, and pathogen attack. This process is not merely a passive consequence of stress but an actively regulated physiological adaptation, governed by intricate molecular mechanisms. The synthesis of Pelargonidin is a branch of the broader flavonoid biosynthetic pathway, and its stress-induced accumulation is primarily controlled at the transcriptional level through the activation of specific structural and regulatory genes.
Environmental stimuli are first perceived by cellular sensors, which initiate complex signal transduction cascades. These cascades involve secondary messengers and protein kinases that ultimately lead to the activation of specific transcription factors (TFs). nih.gov A significant body of research highlights the central role of a regulatory complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. mdpi.com This complex binds to the promoter regions of the anthocyanin biosynthetic genes, thereby activating their transcription in a coordinated manner.
The key structural genes involved in the Pelargonidin biosynthesis pathway include:
Chalcone (B49325) synthase (CHS): Catalyzes the initial step of the flavonoid pathway.
Chalcone isomerase (CHI): Converts chalcone into naringenin (B18129).
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521).
Dihydroflavonol 4-reductase (DFR): Reduces dihydrokaempferol to leucopelargonidin (B191709).
Anthocyanidin synthase (ANS): Oxidizes leucopelargonidin to form Pelargonidin.
Under stress conditions, the expression of the TFs that regulate these genes is upregulated. For instance, studies have shown that specific MYB and bHLH transcription factors are induced by light or drought, leading to the enhanced expression of CHS, DFR, and ANS, and resulting in the accumulation of Pelargonidin. mdpi.commdpi.com In addition to the MBW complex, members of other transcription factor families, such as NAC and ERF, have also been implicated in regulating anthocyanin accumulation under stress, indicating a complex and multi-layered regulatory network. mdpi.commdpi.com For example, in the petals of the red spider lily (Lycoris radiata), the ERF16 transcription factor was found to play a crucial role in the accumulation of Pelargonidin. mdpi.com
| Plant Species | Stress Factor | Key Regulatory Genes/Transcription Factors | Observed Effect |
|---|---|---|---|
| Arabidopsis thaliana | High Light, Cold | PAP1 (MYB), GL3/EGL3 (bHLH), TTG1 (WD40) | Upregulation of DFR, ANS, and other pathway genes leading to anthocyanin accumulation. |
| Pepper (Capsicum annuum L.) | Light Exposure | bHLH, HSFB3, TCP4 | Significant enrichment of differentially expressed genes in the flavonoid biosynthesis pathway. mdpi.com |
| Lycoris radiata (Red Spider Lily) | Developmental Cues | ERF16 | Crucial regulatory role in the accumulation of pelargonidin in petals. mdpi.com |
| Grape (Vitis vinifera) | Abscisic Acid (ABA) treatment | VvmybA1 | Increased expression of Chs, Chi, Dfr, and Ufgt genes, leading to higher anthocyanin content. mdpi.com |
Contribution to Osmotic Adjustment and Redox Homeostasis
Beyond its role as a pigment, Pelargonidin plays significant physiological roles in helping plants cope with the detrimental effects of environmental stress, particularly in maintaining osmotic balance and cellular redox homeostasis.
Contribution to Osmotic Adjustment
Osmotic adjustment is a critical mechanism for plants to tolerate drought and salinity stress. It involves the net accumulation of solutes in cells to lower the osmotic potential, which helps maintain cell turgor and water uptake from dry or saline soil. uconn.eduunt.edu While inorganic ions and compatible solutes like proline and soluble sugars are the primary contributors to osmotic adjustment, the accumulation of secondary metabolites, including anthocyanins like Pelargonidin, also plays a role. nih.gov When Pelargonidin is synthesized in response to osmotic stress, it accumulates in the vacuole, contributing to the total solute concentration of the cell. This accumulation, alongside other osmolytes, helps to create a more negative water potential inside the cell, facilitating the retention of water and sustaining physiological functions under water-limiting conditions. nih.gov
Contribution to Redox Homeostasis
Environmental stresses invariably lead to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), causing oxidative stress that can damage lipids, proteins, and DNA. nih.govfrontiersin.orgfrontiersin.org Plants have evolved a sophisticated antioxidant defense system to maintain redox homeostasis, and Pelargonidin is an important component of this system. nih.govresearchgate.net
Pelargonidin contributes to redox homeostasis through two primary mechanisms:
| System/Model | Stress Condition | Effect of Pelargonidin | Key Finding |
|---|---|---|---|
| Rat Model (Spinal Cord Injury) | Oxidative Stress | Increased levels of glutathione (B108866) and catalase. | Demonstrates indirect antioxidant effect by restoring key endogenous antioxidants. nih.gov |
| Cellular Models | General Oxidative Stress | Scavenges free radicals (DPPH, ABTS). | Functions as a potent direct antioxidant, reducing oxidative damage. researchgate.net |
| HepG2 Cells | Citrinin-induced Oxidative Stress | Modulates gene expression within the Keap1/Nrf2 pathway. | Mitigates oxidative stress by activating protective enzyme upregulation. nih.gov |
| A549 Lung Cancer Cells | Endogenous Oxidative Stress | Promoted ROS production and reduced antioxidant levels (SOD, CAT, GSH). | In a cancer context, it can promote oxidative stress-regulated apoptosis. nih.gov |
Emerging Research Frontiers and Future Directions for Pelargonidin Studies
Integration of Multi-Omics Data for Systems-Level Understanding of Pelargonidin (B1210327) Biology
A holistic understanding of how pelargonidin is produced and regulated within an organism is being achieved through the integration of multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. This systems-biology approach allows researchers to move beyond single-gene analyses to view the entire metabolic network.
Recent studies have successfully employed combined transcriptomic and metabolomic analyses to elucidate the molecular mechanisms behind pigment changes in various plants. For instance, in certain pepper varieties, as the fruit matures, a decrease in anthocyanin content, including pelargonidin, corresponds with an increase in carotenoids. mdpi.com Integrated analysis of the transcriptome and metabolome revealed that the expression of genes involved in anthocyanin biosynthesis is consistent with the observed decrease in pelargonidin and other anthocyanins. mdpi.com Similarly, in purple eggplant and different cultivars of Torenia fournieri, multi-omics data has been instrumental in identifying key genes and metabolites in the anthocyanin biosynthesis pathway. biorxiv.orgfrontiersin.org
In the context of flower color, a study on Lilium cernuum and its white variant used transcriptomics, metabolomics, and volatile metabolomics to reveal that the loss of color is linked to the downregulation of numerous genes in the flavonoid pathway. frontiersin.orgnih.govresearchgate.net This led to significant reductions in flavonoids and anthocyanins, including cyanidin (B77932), peonidin (B1209262), and pelargonidin. frontiersin.orgnih.govresearchgate.net Furthermore, integrated analyses in potato tubers have identified not only the key anthocyanins responsible for purple pigmentation but also thousands of genes potentially involved in their biosynthesis. frontiersin.org These studies showcase the power of multi-omics in creating a comprehensive picture of pelargonidin biology, from gene expression to final metabolite accumulation. mdpi.combiorxiv.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgd-nb.info
Table 1: Examples of Multi-Omics Studies in Pelargonidin Research
| Organism | Omics Techniques Used | Key Findings Related to Pelargonidin |
| Pepper (Capsicum) | Transcriptomics, Metabolomics | Identified a decrease in pelargonidin content during fruit maturation, correlated with downregulation of biosynthesis genes. mdpi.com |
| Lilium cernuum | Transcriptomics, Metabolomics | Showed significant reduction in pelargonidin in the white variant due to downregulation of flavonoid pathway genes. frontiersin.orgnih.govresearchgate.net |
| Potato (Solanum tuberosum) | Transcriptomics, Metabolomics | Identified pelargonidin-3-O-sambubioside as a key anthocyanin and correlated its presence with specific gene expression. frontiersin.org |
| Torenia fournieri | Genomics, Transcriptomics, Metabolomics | Linked the expression of specific genes to the synthesis of Pelargonidin-3-O-rutinoside, resulting in rose-colored flowers. biorxiv.org |
| Alfalfa (Medicago sativa) | Transcriptomics, Metabolomics | Revealed significantly higher levels of pelargonidin in red-stemmed samples compared to green ones. d-nb.info |
Exploration of Novel Synthetic Routes with Enhanced Sustainability
Traditionally, pelargonidin and other flavonoids are extracted from plants, a process that can be limited by low yields, seasonal availability, and complex purification steps. nih.gov To overcome these challenges, researchers are exploring microbial fermentation and biocatalysis as sustainable and efficient alternatives. mdpi.commdpi.com Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae (baker's yeast) has emerged as a promising strategy for producing pelargonidin and its derivatives. nih.govmdpi.com
Scientists have successfully engineered E. coli to produce pelargonidin 3-O-glucoside, a stable form of pelargonidin, by introducing a set of plant-derived genes. nih.govnih.gov This marked a significant step in synthesizing plant-specific anthocyanins through microbial fermentation. nih.gov Further optimization of this process, including the selection of more efficient enzymes and the use of co-culture systems, has led to increased yields. mdpi.comnih.gov For example, a poly-culture system of E. coli was able to produce pelargonidin-3-O-glucoside de novo from glucose. nih.gov
Similarly, Saccharomyces cerevisiae has been engineered to produce pelargonidin 3-O-glucoside from glucose by introducing biosynthetic genes from Arabidopsis thaliana and Gerbera hybrida. d-nb.info While initial titers were low, this work demonstrated the feasibility of using yeast as a production platform. d-nb.info Challenges remain, such as the functional expression of certain plant enzymes in microbial hosts, but ongoing research into enzyme engineering and pathway optimization continues to advance the field. nih.gov The development of these microbial cell factories offers a more sustainable, scalable, and cost-effective method for producing pelargonidin. nih.govmdpi.comnih.gov
Advanced Computational Modeling for Predictive Reactivity and Interaction Mapping
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the chemical properties of pelargonidin and predicting its interactions with biological molecules. mdpi.comnih.gov Techniques like Density Functional Theory (DFT) and molecular docking simulations provide insights into the structure, reactivity, and potential biological targets of pelargonidin at an atomic level. mdpi.comacs.org
DFT studies have been used to analyze the electronic properties of pelargonidin, confirming its capacity to act as an electron donor, which is a key aspect of its antioxidant activity. mdpi.com By examining frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for chemical reactions. mdpi.comnih.gov For pelargonidin, the B-ring is identified as a primary reactive site for donating electrons. mdpi.com Such computational analyses have also been used to compare the reactivity of pelargonidin with its glycosylated forms and other related flavonoids. mdpi.comnih.gov
Molecular docking simulations are employed to predict how pelargonidin might bind to proteins, offering clues about its mechanisms of action. nih.govnih.gov These in silico studies have explored the interactions of pelargonidin with various protein targets, such as enzymes involved in metabolic regulation. nih.govnih.gov For instance, docking studies have suggested that pelargonidin can effectively bind to enzymes like hydroxyacyl-coenzyme A dehydrogenase, potentially influencing fatty acid metabolism. mdpi.comnih.gov Furthermore, simulations have been used to investigate the binding of pelargonidin to proteins involved in glucose metabolism and even to DNA-repair proteins, providing a foundation for further experimental validation. nih.govrsc.org These computational approaches not only guide experimental work but also accelerate the process of identifying potential therapeutic applications for pelargonidin. nih.govauctoresonline.org
Development of Novel Analytical Probes for In Situ Investigations
To fully understand the biological roles of pelargonidin, it is crucial to study its localization and dynamics within living cells and tissues (in situ). The development of novel analytical probes, particularly fluorescent probes, is a key area of research aimed at achieving this. beilstein-journals.orgmdpi.com These tools offer high sensitivity and the ability to visualize molecules in their native environment, which is a significant advantage over methods that require tissue extraction. mdpi.com
While the development of fluorescent probes specifically for pelargonidin is an emerging field, progress in creating probes for related molecules and general biological analytes provides a strong foundation. mdpi.comdntb.gov.ua The design of these probes often involves conjugating a fluorophore (a fluorescent molecule) with a recognition element that selectively interacts with the target molecule. mdpi.com For example, fluorescent probes have been developed for various biologically important species, including metal ions and reactive oxygen species, demonstrating the versatility of this technology. mdpi.com
Future research in this area will likely focus on designing probes that can selectively bind to pelargonidin, causing a detectable change in fluorescence. This would enable real-time imaging of pelargonidin distribution and transport within cells, providing answers to fundamental questions about its uptake, storage, and site of action. The development of such probes would be a significant technological leap, allowing for a more dynamic and detailed understanding of pelargonidin's journey through biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
